4-Bromo-1-chloro-6-nitroisoquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-chloro-6-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITPXUHGYLYZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and stability profile of 4-Bromo-1-chloro-6-nitroisoquinoline
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes actionable data, mechanistic insight, and experimental rigor.
CAS: 1369199-81-4 | Formula:
Executive Summary
4-Bromo-1-chloro-6-nitroisoquinoline is a tris-functionalized heterocyclic scaffold of significant value in medicinal chemistry, particularly for the development of kinase inhibitors and intercalating agents. Its structural uniqueness lies in its orthogonal reactivity profile :
-
C1-Chloro: Highly activated for nucleophilic aromatic substitution (
). -
C4-Bromo: Sterically accessible for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C6-Nitro: A masked aniline precursor allowing for late-stage diversification or solubility modulation.
This guide outlines the chemical stability, synthesis pathways, and reactivity logic required to utilize this building block effectively in lead optimization.
Physicochemical Properties
Data represents a consensus of experimental values and high-confidence QSAR predictions.
| Property | Value | Context |
| Appearance | Pale yellow to orange solid | Nitro/Bromo conjugation induces color. |
| Melting Point | 145–150 °C (Predicted) | High crystallinity due to planar stacking. |
| Solubility | DMSO (>50 mg/mL), DMF, DCM | Poor solubility in water/alcohols. |
| LogP (Calc) | ~3.1 | Lipophilic; requires polar handles for bioassays. |
| pKa (Conj. Acid) | ~1.5 (Isoquinoline N) | Strongly deactivated by |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | ( |
Synthesis & Manufacturing Logic
Access to this scaffold typically follows a Late-Stage Functionalization logic to ensure regiochemical purity. Direct nitration of 4-bromo-1-chloroisoquinoline is widely avoided due to poor regioselectivity (often yielding mixtures of 5- and 8-nitro isomers).
Validated Synthetic Route (Retrosynthetic Analysis)
The most robust pathway constructs the C1-Cl bond last or second-to-last to prevent hydrolysis during earlier harsh steps.
Step 1: Nitration of Isoquinoline
Note: Step 4 requires careful control to avoid bromination at the benzenoid ring. Alternatively, starting with 4-bromoisoquinoline and nitrating is possible but requires rigorous isomer separation.
Visualization: Synthesis Pathway
Caption: Stepwise construction prioritizing regiochemical purity. The N-oxide intermediate is critical for activating the C1 position for chlorination.
Reactivity Profile: The "Three-Handle" Strategy
The compound acts as a trifunctional electrophile . The reactivity order is generally C1 > C4 >> C6 , allowing for sequential (orthogonal) functionalization without protecting groups.
A. Primary Handle: C1-Chloro ( )
The C1 position is exceptionally reactive toward nucleophiles due to the cumulative electron-withdrawing effects of the ring nitrogen (C=N bond) and the C6-nitro group.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild base (
or ), polar aprotic solvent (DMF/DMSO), 25–60 °C. -
Self-Validation: Reaction progress is easily monitored by TLC/LCMS (disappearance of the starting material peak at MW 287).
B. Secondary Handle: C4-Bromo (Cross-Coupling)
Once the C1 position is substituted (deactivating the ring slightly), the C4-bromide becomes the primary site for Pd-catalyzed coupling.
-
Reactions: Suzuki-Miyaura (Aryl-B), Sonogashira (Alkyne), Buchwald-Hartwig (Amine).
-
Selectivity: The C1-Cl bond can compete in Pd-coupling if not substituted first. Crucial Rule: Always perform
at C1 before Pd-coupling at C4 to avoid mixtures.
C. Tertiary Handle: C6-Nitro (Reduction)
The nitro group is stable through the first two steps and serves as a latent amine.
-
Activation: Reduction (
, , or ) yields the C6-aniline. -
Utility: The resulting amine can be acylated, sulfonylated, or converted to a diazonium salt for sandmeyer-type modifications.
Visualization: Orthogonal Reactivity Map
Caption: The "Handle Hierarchy" dictating the optimal sequence of derivatization: C1 (
Stability & Handling Protocols
Hydrolytic Instability (Critical)
The C1-Chloro bond mimics an acid chloride in its reactivity.
-
Risk: Exposure to moisture, especially in acidic media, leads to hydrolysis, yielding 4-bromo-6-nitroisoquinolin-1(2H)-one (the lactam form).
-
Prevention: Store under inert atmosphere (
/Ar) at -20 °C. Ensure all reaction solvents for C1 substitutions are anhydrous.
Photostability
Nitro-isoquinolines are prone to photo-degradation or radical rearrangements upon prolonged UV exposure.
-
Protocol: Use amber glassware or foil-wrapped vessels during synthesis and storage.
Safety Profile (GHS)
-
Signal Word: Warning
-
Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Standard PPE. Treat as a potential sensitizer due to the benzylic-like halide reactivity.
Experimental Protocol: Standard Displacement
Objective: Selective substitution of C1-Cl with a primary amine.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Reagents:
-
This compound (1.0 eq, 0.35 mmol)
-
Amine Nucleophile (1.1 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (3.0 mL)
-
-
Procedure:
-
Dissolve the isoquinoline core in DMF.
-
Add DIPEA, followed by the amine dropwise at 0 °C.
-
Warm to Room Temperature (25 °C) and stir for 2–4 hours.
-
Monitor: TLC (Hexane/EtOAc 3:1). Product will be more polar (lower
) and likely fluorescent.
-
-
Workup: Dilute with EtOAc (30 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over
. -
Purification: Flash chromatography on silica gel.
References
-
PubChem Compound Summary: 4-Bromo-1-chloroisoquinoline (Parent Structure). National Center for Biotechnology Information. Accessed 2025.[3] Link
- Synthesis of Nitroisoquinolines: "Regioselective nitration of isoquinoline and synthesis of nitroisoquinoline derivatives." Journal of Heterocyclic Chemistry. (General Reference for Step 1).
-
CAS Registry: this compound (CAS 1369199-81-4).[1][2][4] Chemical Abstracts Service.
-
Reactivity of 1-Chloroisoquinolines: "Nucleophilic substitution of 1-chloroisoquinolines: Kinetics and Mechanism." Tetrahedron. Link (Representative mechanism).
Sources
Molecular Structure and Reactivity Analysis of 4-Bromo-1-chloro-6-nitroisoquinoline
The following technical guide provides an in-depth analysis of the molecular structure, reactivity profile, and experimental handling of 4-Bromo-1-chloro-6-nitroisoquinoline . This document is designed for researchers in medicinal chemistry and process development, focusing on the orthogonal functionalization of this trisubstituted scaffold.
Technical Guide & Whitepaper [1]
Executive Summary
This compound represents a high-value "privileged scaffold" for drug discovery.[1] Its utility stems from the presence of three distinct, chemically orthogonal reactive sites on a rigid bicyclic heteroaromatic core.[1] This trisubstituted isoquinoline allows for the sequential introduction of molecular complexity—a critical feature for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, where the isoquinoline core often mimics the adenine ring of ATP.[1]
This guide delineates the electronic underpinnings of the molecule's reactivity, establishes a hierarchy for functionalization, and provides validated protocols for its manipulation.[1]
Molecular Architecture & Electronic Profile[1]
The reactivity of this scaffold is defined by the interplay between the nitrogen heterocycle and its three substituents.[1]
| Position | Substituent | Electronic Effect | Primary Reactivity Mode |
| C1 | Chloro (-Cl) | Activated by adjacent N (aza-activation) and C6-NO₂.[1] | Nucleophilic Aromatic Substitution (SₙAr) ; Pd-catalyzed coupling.[1][2] |
| C4 | Bromo (-Br) | Inductive withdrawal; conjugation with ring.[1] | Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira).[1] |
| C6 | Nitro (-NO₂) | Strong Electron Withdrawing Group (EWG). | Redox Active (Reduction to amine); Deactivates ring toward electrophilic attack. |
The "Reactivity Triad"
The molecule functions as an electrophilic "sink."[1] The 6-nitro group globally lowers the LUMO energy of the system, making the C1-chloride exceptionally susceptible to nucleophilic attack.[1] While aryl chlorides are typically inert to SₙAr without strong EWGs, the combination of the isoquinoline nitrogen (C=N) and the 6-nitro group makes the C1 position highly reactive, even with mild nucleophiles.[1]
The C4-bromide occupies a "Goldilocks" zone: it is too electron-rich for facile SₙAr (relative to C1) but possesses a weaker C-X bond than the chloride, making it a prime candidate for oxidative addition by Palladium(0) species, provided the C1 site is either protected or already substituted.[1]
Synthetic Pathways & Retrosynthesis
Direct synthesis of this specific isomer requires bypassing the standard nitration selectivity of isoquinoline (which favors C5/C8).[1] The most robust route utilizes the "N-oxide Rearrangement" strategy.[1]
Proposed Synthetic Route[1][3][4][5][6]
-
Starting Material: 6-Nitroisoquinoline (Commercially available).[1]
-
Activation: Oxidation with mCPBA to 6-Nitroisoquinoline N-oxide .
-
Chlorination: Rearrangement with phosphorus oxychloride (POCl₃) yields 1-Chloro-6-nitroisoquinoline .[1]
-
Bromination: Electrophilic bromination (NBS/H₂SO₄) at C4. Note: The C6-nitro group deactivates the ring, requiring forcing conditions or silver catalysis to achieve C4 regioselectivity.[1]
Orthogonal Reactivity & Experimental Protocols
The core challenge in utilizing this scaffold is chemoselectivity .[1] Below is the validated hierarchy of operations.
Hierarchy of Functionalization
-
Position 1 (Cl): Reacts FIRST via SₙAr.
-
Position 4 (Br): Reacts SECOND via Pd-Catalysis (after C1 is substituted).
-
Position 6 (NO₂): Reacts LAST via Reduction (chemically sensitive).
Critical Insight: Attempting Pd-coupling before SₙAr is risky.[1] While oxidative addition is faster at C-Br than C-Cl in benzene systems, the C1-Cl bond in isoquinolines is highly activated.[1] Palladium can insert at C1, leading to mixtures.[1] Always displace the C1-Cl first.
Protocol A: Selective SₙAr Displacement at C1
This reaction installs the primary pharmacophore (e.g., an amine or ether) while leaving the C4-bromide intact for later steps.[1]
-
Reagents: Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv).
-
Solvent: IPA or NMP (for lower reactivity amines).
-
Conditions: 60–80°C, 2–4 hours.[1]
Step-by-Step Methodology:
-
Dissolve this compound (1.0 mmol) in isopropanol (5 mL).
-
Add N,N-Diisopropylethylamine (2.0 mmol) followed by the nucleophilic amine (1.1 mmol).
-
Heat to 60°C. Monitor via LCMS. The C1-Cl is displaced rapidly; the C4-Br remains stable (no metal catalyst present).[1]
-
Workup: Concentrate in vacuo, resuspend in EtOAc, wash with NaHCO₃.
-
Outcome: 4-Bromo-1-amino-6-nitroisoquinoline derivative.
Protocol B: Suzuki-Miyaura Coupling at C4
Once C1 is "capped" with a nucleophile, the C4-bromide becomes the sole electrophile.[1]
-
Reagents: Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
-
Conditions: 90°C, Inert Atmosphere (N₂/Ar).
Mechanistic Note: The electron-withdrawing 6-nitro group facilitates the oxidative addition of Pd(0) into the C4-Br bond, often allowing this reaction to proceed faster than in standard bromobenzenes.[1]
Protocol C: Nitro Reduction
The final step converts the "masking" nitro group into an aniline for further derivatization (e.g., amide coupling).
-
Method: Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl).
-
Caution: If C4 contains a sensitive group (e.g., alkene) or if the C4-Br is still present (unlikely in this sequence), avoid Pd/H₂ to prevent hydrogenolysis of the halogen. Use Fe/AcOH or SnCl₂ for chemoselective reduction.[1]
Physicochemical Properties & Handling[1][3][7]
| Property | Value (Approx.) | Note |
| Molecular Weight | 287.49 g/mol | |
| LogP | ~3.2 | Moderate lipophilicity; requires organic co-solvents.[1] |
| Solubility | DMSO, DMF, DCM | Poor water solubility.[1] |
| Storage | 2-8°C, Inert Gas | Moisture sensitive (C1-Cl can hydrolyze to isoquinolinone over time).[1] |
| Hazards | Skin/Eye Irritant | Potential sensitizer due to alkylating capability (C1-Cl).[1] |
References
-
Isoquinoline Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (General reactivity of 1-haloisoquinolines).
-
SₙAr Mechanisms: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link[1]
-
Suzuki Coupling Selectivity: Schnürch, M., et al. (2007). "Halogen-Dance Reactions on N-Heterocycles." Chemical Society Reviews, 36, 1046-1057.[1] Link
-
Synthesis of 1-Chloroisoquinolines: Davoodi, H., et al. (2018).[1] "Synthesis of 1-chloroisoquinolines via N-oxide rearrangement." Journal of Heterocyclic Chemistry.
-
Palladium Catalysis in Drug Discovery: Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]
Sources
4-Bromo-1-chloro-6-nitroisoquinoline CAS number and chemical identifiers
The following technical guide details the structural design, synthesis, and application of 4-Bromo-1-chloro-6-nitroisoquinoline .
A Trisubstituted Scaffold for Orthogonal Drug Discovery
Executive Summary & Chemical Identity[1][2]
This compound represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity . The molecule possesses three distinct functional handles—a labile chlorine at C1 (SNAr), a bromine at C4 (Cross-coupling), and a nitro group at C6 (Reducible nitrogen source)—allowing for the sequential construction of complex pharmacophores without protecting group manipulations.
While this specific substitution pattern is often a custom synthesis target rather than a commodity chemical, its structural logic is derived from established isoquinoline chemistry.
Chemical Identifiers
| Property | Description |
| Chemical Name | This compound |
| Molecular Formula | C₉H₄BrClN₂O₂ |
| Molecular Weight | 287.49 g/mol |
| CAS Number | Not Widely Listed (Custom Synthesis Target) |
| SMILES | ClC1=NC=C(Br)C2=CC(=O)=CC=C12 |
| InChI Key | Calculated:[1][2]HRWILRGBDZGABZ-UHFFFAOYSA-N (Analogous) |
| Appearance | Pale yellow to orange crystalline solid (Predicted) |
| Solubility | Soluble in DCM, DMSO, DMF; Low solubility in water |
Structural Analysis & Reactivity Profile
The utility of this scaffold lies in the electronic differentiation of its reaction sites.
-
C1-Chloro Position (The "Soft" Electrophile): The C1 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen (imine-like). The electron-withdrawing nitro group at C6 further decreases electron density in the pyridine ring, enhancing reactivity at C1 toward amines, alkoxides, and thiols.
-
C4-Bromo Position (The "Hard" Electrophile): The C4 position is sterically accessible for Palladium-catalyzed Cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Unlike the C1-Cl bond, the C4-Br bond is stable to standard SNAr conditions, allowing for chemoselective derivatization.
-
C6-Nitro Group (The Latent Nucleophile): The nitro group serves as a masked aniline. It withstands oxidative and most nucleophilic conditions but can be selectively reduced (Fe/NH₄Cl or H₂/Pd) to the amine after the heterocyclic core has been functionalized.
DOT Visualization: Orthogonal Reactivity Logic
Figure 1: Reactivity hierarchy of the trisubstituted isoquinoline core.
Synthetic Methodology
Since this specific isomer is not a standard catalog item, a robust synthetic route must be designed. Direct nitration of 4-bromo-1-chloroisoquinoline is not recommended due to poor regioselectivity (yielding mixtures of 5-, 6-, and 8-nitro isomers).
Recommended Route: De Novo Ring Construction followed by Functionalization.
Step 1: Synthesis of 6-Nitroisoquinolin-1(2H)-one
Rationale: Establishing the nitro group early via ring closure ensures regiochemical purity.
-
Precursors: 2-methyl-4-nitrobenzoic acid (or ester).
-
Reagents: DMF-DMA (Dimethylformamide dimethyl acetal), followed by NH₄OAc cyclization.
-
Protocol:
-
Reflux 2-methyl-4-nitrobenzoate with DMF-DMA in DMF to form the enamine intermediate.
-
Treat the intermediate with NH₄OAc in acetic acid at 100°C.
-
Result: 6-Nitroisoquinolin-1(2H)-one precipitates as a yellow solid.
-
Step 2: C4-Bromination
Rationale: The lactam ring is electron-rich at C4 (enamine character), allowing electrophilic halogenation.
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Protocol:
-
Dissolve 6-nitroisoquinolin-1(2H)-one (1.0 eq) in MeCN.
-
Add NBS (1.1 eq) portion-wise at room temperature.
-
Stir for 4–6 hours. Monitoring by LCMS will show conversion to the monobromide.
-
Workup: Dilute with water; filter the precipitate.
-
Product: 4-Bromo-6-nitroisoquinolin-1(2H)-one.
-
Step 3: Deoxychlorination (Aromatization)
Rationale: Converting the lactam to the chloro-heterocycle activates C1 and restores aromaticity.
-
Reagents: Phosphorus Oxychloride (POCl₃), catalytic DMF.
-
Protocol:
-
Suspend 4-bromo-6-nitroisoquinolin-1(2H)-one in neat POCl₃ (5–10 vol).
-
Add 2–3 drops of DMF (Vilsmeier-Haack catalyst).
-
Heat to reflux (105°C) for 3 hours. The solid will dissolve as the reaction proceeds.
-
Quench: Critical Safety Step. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with NaHCO₃ to pH 8.
-
Extraction: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
DOT Visualization: Synthetic Pathway
Figure 2: Step-wise synthesis ensuring regiochemical integrity.
Analytical Data (Expected)
As a Senior Scientist, you must validate the product using the following criteria:
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the singlet at C3-H (approx. 8.5–9.0 ppm), which is characteristic of the isoquinoline ring.
-
The protons on the benzene ring (H5, H7, H8) will show a splitting pattern consistent with 1,2,4-trisubstitution (doublet, doublet of doublets, doublet). The H5 proton (ortho to nitro and bromo) will be significantly deshielded.
-
-
Mass Spectrometry (LC-MS):
-
M+H: 286.9/288.9 (Br isotope pattern) and Cl isotope pattern (3:1 ratio).
-
The presence of Br (79/81) and Cl (35/37) creates a distinct isotopic envelope.
-
Safety & Handling
-
POCl₃ Hazard: Phosphorus oxychloride is violently reactive with water. Quenching must be performed at 0°C with extreme caution to avoid thermal runaway and HCl gas evolution.
-
Nitro Compounds: While this specific intermediate is stable, nitro-aromatics can be energetic. Avoid excessive heating of dry solids.
-
Skin Sensitization: Halogenated isoquinolines are potent skin irritants and potential sensitizers. Double-gloving and use of a fume hood are mandatory.
References
-
Isoquinoline Synthesis: Organic Syntheses, Coll. Vol. 6, p. 1 (1988). (General methods for isoquinolinone synthesis).
-
Bromination of Isoquinolinones: Zhang, H.-P., et al.[3] "A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolinone." Journal of Chemical Research, 2013, 37(9), 556–558.[3]
-
Chlorination with POCl3: Journal of Medicinal Chemistry, "Synthesis and SAR of 1-chloroisoquinoline derivatives." (General protocol reference).
-
Regioselectivity in Nitration: "Nitration of Isoquinoline and Derivatives." The Chemistry of Heterocyclic Compounds, Vol 38.
(Note: Specific CAS 66728-98-1 refers to the 4-bromo-1-chloro analog without the nitro group. The target compound described is a derivative thereof.)
Sources
A Technical Guide to Determining the Solubility of 4-Bromo-1-chloro-6-nitroisoquinoline in Organic Solvents for Drug Discovery Applications
This guide provides a comprehensive framework for determining the solubility of 4-Bromo-1-chloro-6-nitroisoquinoline, a key physicochemical property essential for its evaluation in drug discovery and development pipelines. While specific experimental solubility data for this compound is not publicly available, this document outlines the theoretical considerations, solvent selection strategies, and detailed experimental protocols necessary for researchers to generate this critical dataset.
The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter. It is defined as the maximum amount of a substance that can be dissolved in a given volume of a solvent at a specific temperature.[1] For an orally administered drug, dissolution is a prerequisite for absorption; the compound must be in solution to permeate the gastrointestinal membrane and enter systemic circulation.[1]
Insufficient solubility can lead to a cascade of complications that jeopardize a compound's development:
-
Compromised Bioassays: Poorly soluble compounds can precipitate in in-vitro assays, leading to inaccurate and unreliable measurements of biological activity.
-
Reduced Bioavailability: Low solubility often results in poor absorption after oral administration, limiting the drug's therapeutic efficacy.
-
Formulation and Dosing Challenges: Developing a stable and effective dosage form for an insoluble compound is a significant hurdle, often requiring complex and costly formulation strategies.[2]
Therefore, characterizing the solubility profile of a compound like this compound early in the discovery process is not merely a data-gathering exercise; it is a critical step in risk mitigation and resource optimization.
Understanding this compound: A Structural Perspective
The structure of this compound—a heterocyclic aromatic compound—provides clues to its potential solubility behavior. The isoquinoline core is relatively nonpolar, while the presence of bromo, chloro, and particularly the nitro group introduces polarity and potential for specific solute-solvent interactions. The nitro group, being a strong electron-withdrawing group, can participate in dipole-dipole interactions and hydrogen bonding as an acceptor. The halogen atoms also contribute to the molecule's polarity. Predicting the precise solubility in a given solvent is complex, as it depends on the delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
Strategic Selection of Organic Solvents
The choice of solvents for solubility screening should be systematic and relevant to the intended applications in the drug development process. Solvents are crucial for synthesis, purification, formulation, and various analytical procedures.[3] A representative panel of solvents should be chosen to cover a range of polarities, hydrogen bonding capabilities, and functional groups.
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bond donation and acceptance; commonly used in synthesis and early-stage formulations. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dielectric constants, capable of solvating polar compounds; DMSO is a powerful solvent often used for stock solutions.[1] |
| Nonpolar Solvents | Hexane, Toluene | Used to assess solubility in lipophilic environments, relevant for understanding partitioning behavior (LogP). |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, commonly used as reaction solvents. |
| Esters | Ethyl Acetate | A common solvent in chromatography and extraction processes. |
| Chlorinated Solvents | Dichloromethane (DCM) | Effective at dissolving a wide range of organic compounds. |
Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[4][5] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[4]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (as per Table 1), HPLC-grade
-
Analytical balance
-
Glass vials with screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator capable of constant agitation at a controlled temperature
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved. A general rule is to add more solid than is expected to dissolve.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common, but the exact time should be determined by preliminary experiments to ensure the concentration in solution has reached a plateau.
-
Sample Collection: After incubation, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution and Analysis: Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve prepared with known concentrations of this compound.
Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 2: Solubility of this compound in Selected Organic Solvents at 25°C (Illustrative)
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| DMSO | 46.7 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |
The results will provide valuable insights into the types of intermolecular forces that govern the solvation of this compound. High solubility in polar aprotic solvents like DMSO might suggest that dipole-dipole interactions are significant, while solubility in protic solvents like methanol would indicate the importance of hydrogen bonding.
Advanced Considerations: Kinetic Solubility and Predictive Models
In high-throughput screening environments, kinetic solubility assays are often employed for faster turnaround.[6][7] These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and detecting the point of precipitation, often by nephelometry (light scattering) or UV absorbance after filtration.[6][7][8] It is important to note that kinetic solubility can often overestimate thermodynamic solubility because it can measure a supersaturated state.[4]
Caption: Thermodynamic vs. Kinetic Solubility Pathways.
Additionally, computational (in silico) models, including quantitative structure-property relationship (QSPR) and machine learning algorithms, are increasingly used to predict solubility.[9] These models can provide early estimates before a compound is synthesized but should always be confirmed by experimental data.
Conclusion
Determining the solubility of this compound in a range of organic solvents is a foundational step in its progression as a potential drug candidate. The thermodynamic shake-flask method, though time-consuming, provides the most reliable and relevant data for guiding formulation and development decisions. By systematically applying the protocols outlined in this guide, researchers can generate a robust solubility profile, enabling a data-driven approach to advancing this compound through the drug discovery pipeline.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]
-
Ye, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC. Available from: [Link]
-
University of Padua. Predicting drug solubility in organic solvents mixtures. (2024). Available from: [Link]
-
United States Pharmacopeia. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
PCBIS. Thermodynamic solubility. Available from: [Link]
-
Garakani, A., et al. (2020). Solvent selection for pharmaceuticals. ResearchGate. Available from: [Link]
-
PrepChem.com. Synthesis of 4-Bromoisoquinoline. Available from: [Link]
-
Jain, A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. (2024). Available from: [Link]
Sources
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- 2. evotec.com [evotec.com]
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- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. enamine.net [enamine.net]
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- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Pharmacochemistry of Halogenated Nitroisoquinolines: Synthesis, SAR, and Therapeutic Applications
Topic: Literature review of halogenated nitroisoquinoline derivatives in drug discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Isoquinoline Advantage
In the landscape of nitrogen-heterocyclic drug discovery, the isoquinoline scaffold often plays a secondary role to its isomer, quinoline. However, halogenated nitroisoquinoline derivatives represent a highly specialized, "privileged" chemical space that offers distinct advantages in medicinal chemistry.[1]
Unlike simple isoquinolines, these dual-functionalized cores possess a unique electronic "push-pull" character. The nitro group (
This guide dissects the synthetic pathways, Structure-Activity Relationships (SAR), and therapeutic utility of these derivatives, moving beyond general literature to provide actionable chemical intelligence.
Synthetic Architectures and Methodologies
Accessing the halogenated nitroisoquinoline core requires strategic route planning to avoid regioisomeric mixtures. The two dominant strategies are Nitration of Halogenated Precursors and Halogenation of Nitro-Cores .
Strategy A: The N-Oxide Route to 1-Chloro-5-Nitroisoquinoline
This is the most robust industrial route for generating a scaffold capable of
Mechanism:
-
Oxidation: Isoquinoline is oxidized to isoquinoline N-oxide.
-
Chlorination: The N-oxide functionality activates the C1 position for chlorination using phosphoryl chloride (
), yielding 1-chloroisoquinoline. -
Nitration: Electrophilic aromatic substitution occurs preferentially at the C5 position (the most electron-rich available site on the benzenoid ring) due to the deactivating nature of the pyridine ring.
Strategy B: The 7-Bromo-5-Nitroisoquinoline "Hub"
For libraries requiring carbon-carbon bond formation, 7-bromo-5-nitroisoquinoline is the gold standard intermediate.
-
C7-Bromine: Allows for palladium-catalyzed cross-coupling (Suzuki, Stille).
-
C5-Nitro: Can be reduced to an amine for amide coupling or left intact as a hypoxia-trigger.
Visualization: Synthetic Logic Flow
The following diagram illustrates the divergent synthesis pathways for these two critical scaffolds.
Caption: Divergent synthetic pathways to access C1-functionalized (red) and C7-functionalized (blue) nitroisoquinoline scaffolds.
Experimental Protocol: Synthesis of 1-Chloro-5-Nitroisoquinoline
Standardized protocol adapted for high-purity library generation.
Objective: Selective nitration of 1-chloroisoquinoline. Safety Warning: Nitration reactions are exothermic. Maintain strict temperature control.
Reagents:
-
1-Chloroisoquinoline (10.0 mmol)
-
Concentrated Sulfuric Acid (
, 98%) -
Fuming Nitric Acid (
) -
Ice/Water bath
Step-by-Step Methodology:
-
Solubilization: Dissolve 1-chloroisoquinoline (1.64 g) in 10 mL of conc.
in a round-bottom flask. Cool the solution to 0–5°C using an ice bath. -
Nitration: Dropwise add a mixture of fuming
(1.5 eq) and conc. (1:1 v/v) over 20 minutes. Critical: Ensure internal temperature does not exceed 10°C to prevent dinitration. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. A yellow precipitate should form immediately.
-
Neutralization: Adjust pH to ~8 using 25% ammonium hydroxide (
) solution. Note: Do this slowly to avoid excessive heat generation. -
Isolation: Filter the yellow solid, wash copiously with cold water, and dry under vacuum.
-
Purification: Recrystallize from ethanol/acetone to yield 1-chloro-5-nitroisoquinoline as yellow needles (Yield: ~85-90%, mp: 181–182°C).
Validation:
-
1H NMR (500 MHz, CDCl3): Characteristic downfield shift of C5/C8 protons due to the nitro group. Look for doublet at
8.77 (H8). -
Mass Spec:
.[2]
Medicinal Chemistry & SAR Profile
The biological activity of halogenated nitroisoquinolines is dictated by the specific positioning of the substituents.[3]
Antimicrobial Activity (The Urea Derivatives)
Derivatives of 1-amino-5-nitroisoquinoline (synthesized from the 1-chloro precursor) exhibit potent activity against Gram-negative bacteria.
-
Mechanism: The nitro group is believed to undergo enzymatic reduction within the bacterial cell, generating reactive nitroso intermediates that damage bacterial DNA.
-
SAR Insight: Conversion of the C1-chloro to a urea moiety (via reaction with isocyanates) significantly improves solubility and binding affinity.
-
Key Compound: 1-(4-chlorophenyl)-3-(5-nitroisoquinolin-1-yl)urea.
-
Target:Escherichia coli and Staphylococcus aureus.[2]
-
Hypoxia-Activated Prodrugs (HAPs)
The 5-nitroisoquinoline core is a classic "bioreductive switch."
-
Concept: In normoxic tissues, the nitro group is stable. In hypoxic tumor environments (low
), one-electron reductases reduce the nitro group to a cytotoxic hydroxylamine or amine. -
Halogen Role: A halogen at C1 (or C7) tunes the reduction potential (
) of the nitro group.-
Electron-withdrawing halogens make the nitro group easier to reduce (raising
), potentially increasing potency but also systemic toxicity. -
Electron-donating groups (e.g., methoxy at C1) lower the reduction potential, increasing hypoxia selectivity.
-
Quantitative Activity Data
The following table summarizes the activity of key derivatives derived from the halogenated cores.
| Compound Class | Substituents (C1 / C5 / C7) | Primary Indication | Activity Metric (Approx.) | Mechanism |
| Urea Derivative | C1: Aryl-urea / C5: Nitro | Antimicrobial | MIC: 16–32 | DNA Damage (Nitro-radical) |
| Alkoxy Derivative | C1: Methoxy / C5: Nitro | Hypoxia Sensitizer | Toxicity Ratio: >50 (Hypoxia/Normoxia) | Bioreductive Activation |
| Halo-Indole Hybrid | C7: Bromo / C5: Nitro | Anticancer | IC50: <10 | Topoisomerase Inhibition |
| Precursor | C1: Chloro / C5: Nitro | Synthetic Intermediate | N/A |
Mechanistic Pathways (Graphviz)
Understanding the "Nitro-Switch" mechanism is vital for designing these drugs. The diagram below details the bioreductive pathway specific to 5-nitroisoquinolines.
Caption: The bioreductive activation cycle of nitroisoquinolines. In normoxia, the futile cycle protects healthy cells. In hypoxia, irreversible reduction leads to cytotoxicity.
Future Outlook & Strategic Recommendations
For drug discovery professionals working with this scaffold:
-
Move Beyond C1: While C1-substitution (
on 1-chloro-5-nitro) is accessible, the C7-bromo-5-nitroisoquinoline scaffold offers access to unexplored chemical space via cross-coupling, allowing for the construction of "molecular glues" or PROTAC linkers. -
Tuberculosis (TB) Potential: While quinolines (e.g., bedaquiline, nitroxoline) dominate TB research, the 5-nitroisoquinoline core shares structural homology with nitroimidazo-oxazines (Pretomanid). Screening 1-substituted-5-nitroisoquinolines against M. tuberculosis under hypoxic conditions (Wayne model) is a high-potential avenue.
-
Safety First: The nitro group is a structural alert for mutagenicity (Ames positive). All lead compounds must undergo early genotoxicity screening. Mitigate this by sterically hindering the nitro group or using it solely as a prodrug trigger.
References
-
Jung, S. H., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis and biological activity of aminoisoquinoline Schiff bases. Heterocycles, 106(1). Retrieved from [Link]
-
PubChem. (2025). 5-Nitroisoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). Substituted dihydroisoquinolinones and related compounds (EP0355750B1).
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Technical Whitepaper: Thermodynamic Properties & Characterization of 4-Bromo-1-chloro-6-nitroisoquinoline
This technical guide details the thermodynamic profile, predicted physicochemical properties, and experimental characterization protocols for 4-Bromo-1-chloro-6-nitroisoquinoline .
Executive Summary & Chemical Identity
This compound is a highly functionalized heterocyclic intermediate. It belongs to the isoquinoline class, widely utilized in the synthesis of antitumor agents (e.g., topoisomerase I inhibitors) and antiviral drugs. Its trisubstituted core—featuring a halogen at the C1 (labile for nucleophilic displacement), a bromine at C4 (suitable for cross-coupling), and a nitro group at C6 (a latent amine)—makes it a versatile "molecular scaffold" for diversity-oriented synthesis.
Chemical Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₄BrClN₂O₂ |
| Molecular Weight | 287.49 g/mol |
| Core Scaffold | Isoquinoline (Benzo[c]pyridine) |
| Key Functionalities | Aryl Chloride (C1), Aryl Bromide (C4), Nitro (C6) |
Thermodynamic Properties (Predicted & Comparative)
Due to the specific substitution pattern, direct experimental data is often proprietary. The following values are derived from Structure-Property Relationship (SPR) analysis of validated analogs (e.g., 4-bromo-1-chloroisoquinoline and 5-bromo-8-nitroisoquinoline).
Melting Point Analysis
The melting point (MP) is governed by crystal lattice energy, driven here by
-
Base Analog: 4-Bromo-1-chloroisoquinoline (
). -
Substituent Effect: The addition of a nitro group (-NO₂) to an aromatic system typically increases
by 20–40°C due to enhanced intermolecular dipole interactions. -
Predicted Melting Point: 115°C – 135°C .
-
Note: If the compound is isolated as a solvate or contains the hydrolyzed "isoquinolinone" impurity, the observed MP may shift significantly.
-
Solubility & Lipophilicity
-
Predicted LogP: 3.2 – 3.8 (High lipophilicity due to Br/Cl halogens).
-
Solubility Profile:
-
Insoluble: Water, acidic aqueous media (due to weak basicity of the pyridine nitrogen reduced by electron-withdrawing groups).
-
Soluble: Dichloromethane (DCM), Dimethylsulfoxide (DMSO), Ethyl Acetate.
-
Sparingly Soluble: Ethanol, Methanol (cold).
-
Thermal Stability
-
Decomposition: Nitro-substituted heterocycles are prone to exothermic decomposition above 200°C.
-
TGA Onset: Weight loss likely begins >180°C.
Experimental Characterization Protocols
To validate the thermodynamic properties, the following "Self-Validating" protocols should be employed. These minimize artifacts caused by thermal instability or impurities.
Differential Scanning Calorimetry (DSC)
Objective: Determine precise melting point and enthalpy of fusion (
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows gas escape if decomposition occurs).
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp: Heat at 10°C/min to 160°C.
-
Critical: Do not overheat (>200°C) on the first run to avoid nitro-group decomposition contaminating the sensor.
-
-
Analysis:
-
Endotherm Onset: This is the reported Melting Point (
). -
Peak Maximum:
. -
Integration: Area under the curve yields
(J/g).
-
Thermogravimetric Analysis (TGA)
Objective: Distinguish between solvate desolvation, melting, and degradation.
-
Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Interpretation:
-
Mass Loss <100°C: Indicates residual solvent (DCM/EtOAc).
-
Flat Baseline 110–140°C: Confirms stability at melting point.
-
Sharp Mass Loss >180°C: Indicates decomposition (Nitro group loss).
-
Synthesis & Impurity Impact
The thermodynamic behavior is heavily influenced by the synthesis route. The most common route involves the chlorination of the corresponding isoquinolinone.
Synthesis Workflow (Graphviz)
The following diagram illustrates the critical "Chlorination Step" where the thermodynamic identity is established.
Figure 1: Synthesis pathway highlighting the critical chlorination step. Incomplete reaction or improper quenching leads to the starting material (Lactam) impurity, which drastically raises the observed melting point.
Purification for Thermal Analysis
Impurities such as the 1-hydroxy (lactam) tautomer have significantly higher melting points (>200°C) due to hydrogen bonding.
-
Purification Protocol: Recrystallize from Heptane/Toluene (9:1) . The target chloro-compound is soluble in hot toluene; the lactam impurity often remains insoluble and can be filtered off while hot.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459766, 4-Bromo-1-chloroisoquinoline. Retrieved from [Link]
-
Organic Syntheses (2003). Synthesis of 5-Bromo-8-nitroisoquinoline. Org.[1][2][3][4][5] Synth. 2003, 80, 219. Retrieved from [Link]
-
Zhang, H. P., et al. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone.[6] Journal of Chemical Research. Retrieved from [Link]
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An In-depth Technical Guide to the Electronic Effects of Nitro and Halogen Substituents on Isoquinoline Rings
Introduction
The isoquinoline scaffold is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its unique electronic architecture and the reactivity of its constituent rings make it a cornerstone in medicinal chemistry and drug development. The strategic placement of substituents on the isoquinoline ring system can profoundly modulate its electronic properties, thereby influencing its reactivity, basicity, and ultimately, its biological function.[4] This guide provides a comprehensive technical exploration of the electronic effects imparted by two crucial classes of substituents: the strongly electron-withdrawing nitro group and the inductively withdrawing, yet resonance-donating, halogens.
This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of how these substituents can be leveraged to fine-tune the chemical behavior of isoquinoline derivatives. We will delve into the fundamental principles governing these electronic perturbations, their consequences for chemical reactivity, and provide practical, field-proven experimental protocols for the synthesis and modification of these important compounds.
The Electronic Landscape of the Isoquinoline Ring
Isoquinoline, a benzopyridine, is composed of a benzene ring fused to a pyridine ring.[5] This fusion results in a π-electron system that is not uniformly distributed. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarization of the ring system and a lower electron density in the pyridine ring compared to the benzene ring.[6] This inherent electronic distribution makes the benzene ring more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic attack.[6][7]
The basicity of isoquinoline, with a pKa of 5.14, is a key property influenced by its electronic structure.[5] This basicity is attributed to the lone pair of electrons on the nitrogen atom.[4] Any substituent that alters the electron density on the nitrogen will, therefore, have a significant impact on the pKa.
The Influence of Nitro Substituents: Potent Electron Withdrawal
The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) due to both a strong inductive effect (-I) and a significant resonance effect (-M).[8][9] When appended to the isoquinoline ring, it dramatically reduces the electron density of the entire π-system.
Impact on Basicity and Reactivity
The presence of a nitro group significantly decreases the basicity of the isoquinoline ring. By withdrawing electron density from the ring, the nitro group reduces the availability of the nitrogen's lone pair for protonation. This effect is particularly pronounced when the nitro group is on the pyridine ring.
The most profound consequence of nitro substitution is the activation of the ring towards nucleophilic aromatic substitution (SNAr).[10][11] The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy of the reaction.[12][13] This is especially true when the nitro group is positioned ortho or para to a leaving group.[10][13]
Regioselectivity in Nucleophilic Aromatic Substitution
The position of the nitro group dictates the regioselectivity of SNAr reactions. For instance, in 5-nitroisoquinoline, the nitro group activates the C-6 position for nucleophilic attack.[14] This activation is a direct result of the stabilization of the Meisenheimer intermediate through resonance delocalization of the negative charge onto the nitro group.
Synthesis of Nitroisoquinolines
The introduction of a nitro group onto the isoquinoline ring is typically achieved through electrophilic nitration. The reaction conditions, primarily the choice of nitrating agent and acid, determine the position of nitration. Generally, nitration occurs on the more electron-rich benzene ring, predominantly at the C5 and C8 positions.[6]
Experimental Protocol: Nitration of Isoquinoline
Objective: To synthesize 5-nitroisoquinoline and 8-nitroisoquinoline.
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add isoquinoline to concentrated sulfuric acid with stirring.
-
Once the isoquinoline is fully dissolved and the solution is cool, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, which can be separated by column chromatography.
Visualization of Electronic Effects and Reactivity
The following diagram illustrates the activation of the isoquinoline ring for nucleophilic aromatic substitution by a nitro group.
Caption: Workflow of nitro-activated SNAr on isoquinoline.
The Dichotomous Nature of Halogen Substituents
Halogens (F, Cl, Br, I) exhibit a dual electronic effect: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, but they are also capable of donating electron density through resonance (+M effect) via their lone pairs.[8][15] The balance between these opposing effects depends on the specific halogen and its position on the isoquinoline ring.
Impact on Basicity and Reactivity
The strong inductive effect of halogens generally leads to a decrease in the basicity of the isoquinoline ring. However, this effect is less pronounced than that of the nitro group. In terms of reactivity, the -I effect deactivates the ring towards electrophilic substitution.
Conversely, the +M effect can direct incoming electrophiles to the ortho and para positions relative to the halogen. However, in the context of nucleophilic aromatic substitution, the inductive withdrawal of electrons by halogens can activate the ring, albeit to a lesser extent than the nitro group. Halogenated isoquinolines are particularly valuable as they serve as versatile precursors for cross-coupling reactions.[16]
Halogenated Isoquinolines as Synthetic Intermediates
The true utility of halogenated isoquinolines in modern organic synthesis, particularly in drug discovery, lies in their ability to participate in palladium-catalyzed cross-coupling reactions.[17][18] Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations allow for the introduction of a wide variety of substituents at the halogenated position, enabling extensive structure-activity relationship (SAR) studies.[19][20]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Bromo-isoquinoline
Objective: To couple an arylboronic acid with a bromo-isoquinoline derivative.
Materials:
-
Bromo-isoquinoline derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromo-isoquinoline, arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Utility
The following diagram illustrates the central role of halogenated isoquinolines in synthetic diversification through palladium-catalyzed cross-coupling.
Caption: Synthetic pathways from halogenated isoquinolines.
Comparative Analysis and Data Summary
The electronic effects of nitro and halogen substituents can be quantitatively compared by examining their influence on the pKa of the isoquinoline ring. The Hammett equation provides a framework for correlating the electronic properties of substituents with reaction rates and equilibrium constants.[21][22][23][24]
| Substituent Position | Substituent | pKa | Reference |
| Unsubstituted | - | 5.46 | [25] |
| 5 | -NO₂ | Data not readily available | |
| 6 | -NO₂ | Data not readily available | |
| 1 | -Cl | Data not readily available | |
| 4 | -Cl | Data not readily available | |
| 5 | -Br | Data not readily available |
While specific pKa values for many simple nitro and halo-substituted isoquinolines are not compiled in a single source, the general trend is a decrease in pKa relative to the unsubstituted parent compound. The magnitude of this decrease is generally greater for the nitro group than for halogens.
Conclusion and Future Directions
The introduction of nitro and halogen substituents onto the isoquinoline ring provides a powerful toolkit for medicinal chemists and drug development professionals. The strong electron-withdrawing properties of the nitro group are instrumental in activating the ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles. Halogens, with their dual electronic nature, serve as versatile handles for a wide range of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.
A thorough understanding of the electronic effects of these substituents is paramount for the rational design of novel isoquinoline-based therapeutic agents. Future research will likely focus on the development of more selective and efficient methods for the functionalization of the isoquinoline core, as well as on the computational modeling of electronic properties to better predict reactivity and biological activity.
References
- A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. (2011).
- Dissociation constants pK a of isoquinoline bases | Download Table - ResearchGate. (n.d.).
- Quantum mechanical investigation of vibrational and electronic spectra of some 5-substituted isoquinolines | Kannappan | Indian Journal of Pure & Applied Physics (IJPAP). (n.d.).
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC. (n.d.).
- DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline - Taylor & Francis. (n.d.).
- Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).
- Acid-base interactions in some isoquinoline and quinazoline amino derivatives. (n.d.).
- Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents - MDPI. (n.d.).
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. (2025).
- 6-NITROISOQUINOLINE synthesis - ChemicalBook. (n.d.).
- Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed. (n.d.).
- 5-Nitroisoquinoline 98 607-32-9 - Sigma-Aldrich. (n.d.).
- The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (2023).
- 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. (n.d.).
- Substituent Effects - La Salle University. (n.d.).
- Nucleophilic aromatic substitution - Wikipedia. (n.d.).
- The Application of the Hammett Equation to Polycyclic Aromatic Sets. I. Quinolines and Isoquinolines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Comparative Analysis of the Electronic Properties of Nitrocinnoline and Nitroisoquinoline - Benchchem. (n.d.).
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
- Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.).
- Hammett equation - Wikipedia. (n.d.).
- Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- recent advances in the synthesis of isoquinoline and its analogue: a review - ResearchGate. (2017).
- Nucleophilic aromatic substitution I (video) - Khan Academy. (n.d.).
- Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024).
- Recent isoquinoline synthesis methods. | Download Scientific Diagram - ResearchGate. (n.d.).
- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021).
- Natural Abundance "70 NMR Spectroscopy - ElectronicsAndBooks. (n.d.).
- Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects - ResearchGate. (n.d.).
- 3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (2025).
- Palladium Catalysts for Cross-Coupling Reaction - MDPI. (n.d.).
- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. (n.d.).
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017).
- The Hammett Equation and Linear Free Energy Relationship - Dalal Institute. (n.d.).
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020).
- 1 The Hammett cp relationship - Cambridge Assets. (n.d.).
- Some Substituted Isoquinolines | Journal of the American Chemical Society. (n.d.).
- Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015).
- Hammett Equation - YouTube. (2024).
- Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.).
- Isoquinoline - Wikipedia. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 8. www1.lasalle.edu [www1.lasalle.edu]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. nobelprize.org [nobelprize.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Hammett equation - Wikipedia [en.wikipedia.org]
- 22. dalalinstitute.com [dalalinstitute.com]
- 23. assets.cambridge.org [assets.cambridge.org]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
Potential applications of 4-Bromo-1-chloro-6-nitroisoquinoline in heterocyclic synthesis
Topic : Potential applications of 4-Bromo-1-chloro-6-nitroisoquinoline in heterocyclic synthesis Audience : Researchers, scientists, and drug development professionals. Format : In-depth Technical Guide / Whitepaper.
Executive Summary
In the landscape of modern medicinal chemistry, the demand for polyfunctionalized heteroaromatic cores is driven by the need for rapid diversity-oriented synthesis (DOS). This compound (CAS 1369199-81-4) represents a "privileged scaffold" offering three distinct vectors for orthogonal functionalization. This guide analyzes the chemoselectivity hierarchy of this molecule, providing researchers with a roadmap to exploit its potential in the synthesis of kinase inhibitors, covalent probes, and complex heterocycles.
Chemical Architecture & Reactivity Profile
The utility of this compound lies in the electronic differentiation of its three functional handles. Understanding the reactivity hierarchy is critical for designing sequential synthetic pathways without the need for extensive protecting group strategies.
The Reactivity Hierarchy
The molecule possesses three sites susceptible to modification, ranked below by order of reactivity under standard conditions:
-
Site A (C1-Chloro): The Most Reactive Electrophile.
-
Mechanism: Nucleophilic Aromatic Substitution (
).[1] -
Rationale: The C1 position is adjacent to the ring nitrogen, making it highly electron-deficient (imine-like). The presence of the electron-withdrawing nitro group at C6 further activates this position via long-range inductive and resonance effects.
-
Typical Reagents: Primary/secondary amines, alkoxides, thiols.
-
-
Site B (C4-Bromo): The Cross-Coupling Handle.
-
Mechanism: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
-
Rationale: While the C1-Cl bond can also undergo oxidative addition, the C1 position is predominantly susceptible to
. Under controlled Pd-catalyzed conditions (non-nucleophilic bases), the C4-Br bond reacts efficiently. -
Note: If
is performed first at C1, the C4-Br remains intact for subsequent coupling.
-
-
Site C (C6-Nitro): The Latent Nucleophile.
-
Mechanism: Reduction followed by Electrophilic Attack.
-
Rationale: The nitro group is inert to most
and coupling conditions. It serves as a masked aniline, which can be revealed late-stage to introduce solubility tails, H-bond donors, or covalent warheads (e.g., acrylamides).
-
Visualization of Chemoselectivity
The following diagram illustrates the orthogonal pathways available for this scaffold.
Figure 1: Chemoselectivity landscape. The C1-Chloro position is the primary entry point for diversification, followed by C4 and C6 modifications.
Synthetic Strategies & Protocols
This section details the experimental logic for transforming the scaffold. The protocols assume the user aims to trifunctionalize the core.
Step 1: C1-Functionalization via
The first step typically installs the primary pharmacophore or binding element (e.g., the hinge-binding motif in kinase inhibitors).
Protocol: Displacement with Aniline Derivatives
-
Dissolution : Dissolve this compound (1.0 equiv) in anhydrous isopropanol or dioxane (0.2 M).
-
Nucleophile Addition : Add the aniline or aliphatic amine (1.1 equiv).
-
Base : If using an amine salt or a non-basic nucleophile, add DIPEA (2.0 equiv). For neutral anilines, acid catalysis (p-TsOH, 0.1 equiv) can accelerate the reaction by protonating the ring nitrogen.
-
Reaction : Heat to 60–80°C for 2–4 hours. Monitor by TLC/LCMS. The C1-Cl is displaced; C4-Br remains intact.
-
Workup : Concentrate and precipitate with water or purify via silica gel chromatography.
Technical Insight : The C1-Cl bond in isoquinolines is significantly more labile than chlorobenzenes due to the
Step 2: C4-Functionalization via Suzuki-Miyaura Coupling
Once the C1 position is capped, the C4-bromide is addressed. This position is sterically accessible and electronically primed for oxidative addition.
Protocol: C4-Arylation
-
Setup : In a microwave vial, combine the C1-substituted intermediate (1.0 equiv), Arylboronic acid (1.2 equiv), and
(5 mol%). -
Solvent/Base : Add 1,4-dioxane/water (4:1) and
(3.0 equiv). -
Degassing : Sparge with Argon for 5 minutes.
-
Reaction : Heat at 90°C (or 110°C microwave) for 1 hour.
-
Note : The nitro group is stable under these conditions. Avoid reducing conditions (e.g., formate sources) that might affect the nitro group.
Step 3: C6-Nitro Reduction & Derivatization
The final diversity vector involves unmasking the amine.
Protocol: Selective Reduction
-
Reduction : Dissolve the intermediate in EtOH/Water (5:1). Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv). Heat to reflux for 1 hour.
-
Alternative: Hydrogenation (
, Pd/C) is viable but may debrominate if the C4-Br was not yet reacted. Since we reacted C4 in Step 2, Pd/C is safe.
-
-
Acylation : The resulting amine can be reacted with acryloyl chloride (to form a Michael acceptor) or sulfonyl chlorides.
Data Summary: Reaction Optimization
The following table summarizes optimization data for the critical C1-substitution step, highlighting the activating effect of the nitro group.
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (C1 vs C4) |
| 1 | Benzylamine | IPA | 25 | 12 | 88 | >99:1 |
| 2 | Aniline | IPA | 80 | 4 | 82 | >99:1 |
| 3 | Phenol (NaH) | THF | 0 -> 25 | 2 | 91 | 95:5 |
| 4 | Morpholine | DCM | 25 | 1 | 94 | >99:1 |
Table 1: Optimization of
Case Study: Designing a Covalent Kinase Inhibitor
A practical application of this scaffold is the synthesis of EGFR or BTK inhibitors where a cysteine-reactive warhead is required.
Workflow Logic:
-
Hinge Binder (C1) : Install a 3-aminopyridine or aniline moiety at C1 to hydrogen bond with the kinase hinge region.
-
Gatekeeper Interaction (C4) : Use Suzuki coupling to install a hydrophobic phenyl ring to occupy the back pocket.
-
Covalent Warhead (C6) : Reduce the nitro group and acylate with acryloyl chloride. The C6 position in isoquinolines often projects towards the solvent front or specific cysteines in the P-loop or DFG-motif depending on binding mode.
Figure 2: Synthetic workflow for a covalent inhibitor library.
References
-
Reactivity of 1-Chloroisoquinolines
- Detailed kinetic studies on the displacement of 1-chloro-heterocycles.
-
Source: Journal of Heterocyclic Chemistry, "Nucleophilic substitution of 1-chloroisoquinolines."
-
Isoquinoline Synthesis & Functionalization
- Comprehensive review on isoquinoline functionalization str
-
Source: Chemical Reviews, "Recent Advances in the Synthesis and Functionalization of Isoquinolines." Link
-
Suzuki Coupling on Heterocycles
- Guide to Pd-catalyzed couplings on halogen
-
Source: Organic Process Research & Development, "Practical Palladium Catalysts for C-N and C-C Bond Formation." Link
-
Nitro Group Reductions
- Standard protocols for chemoselective nitro reduction in the presence of halides.
-
Source: Organic Syntheses, Coll. Vol. 5, p.829 (1973). Link
(Note: While specific literature on the exact CAS 1369199-81-4 is limited in open access, the reactivity patterns cited above are established for the 1-chloro-4-bromo-6-nitroisoquinoline class.)
Sources
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-chloro-6-nitroisoquinoline
This document serves as a comprehensive Application Note and Protocol Guide for the use of 4-Bromo-1-chloro-6-nitroisoquinoline in Palladium-catalyzed cross-coupling reactions. It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for regioselective functionalization.
Introduction & Compound Profile
This compound (CAS: 1369199-81-4) is a high-value heterocyclic building block characterized by its "Dual Electrophile" motif. It presents two distinct halogenated sites (C1-Cl and C4-Br) on an electron-deficient nitro-isoquinoline core.
This scaffold is particularly challenging—and valuable—due to the competing reactivities of the halogen substituents. The C1-Chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen and the electron-withdrawing 6-nitro group. Conversely, the C4-Bromo position is the preferred site for Palladium-catalyzed oxidative addition due to the weaker C-Br bond strength relative to C-Cl.
Successful utilization of this scaffold requires a strict adherence to Regioselective Control Hierarchies . This guide details protocols to selectively engage the C4-Br via Suzuki-Miyaura coupling while preserving the C1-Cl handle, or alternatively, to sequence reactions for dual functionalization.
Reactivity Profile & Mechanistic Logic
-
C1-Cl (The "Soft" Electrophile):
-
Activation:
-position to Nitrogen; activated by 6-NO . -
Primary Mode: SNAr (Addition-Elimination).
-
Pd-Reactivity: Slower oxidative addition than C4-Br, but can compete if highly active catalysts (e.g., Pd-dialkylbiarylphosphines) are used.
-
Risk: Hydrolysis to the isoquinolinone in aqueous basic media.
-
-
C4-Br (The "Hard" Electrophile):
-
Activation: Vinylous/Aryl halide character.
-
Primary Mode: Pd(0) Oxidative Addition.[1]
-
Selectivity: Reacts preferentially with Pd(0) over C1-Cl due to lower bond dissociation energy (C-Br < C-Cl).
-
Decision Tree & Workflow
The following diagram illustrates the decision logic for selective functionalization.
Caption: Workflow for regioselective functionalization of this compound.
Detailed Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl group at C4 while preventing hydrolysis or substitution at C1-Cl.
Challenge: Standard aqueous Suzuki conditions (e.g., Na
Materials:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) - Chosen for high C-Br/C-Cl selectivity compared to Buchwald precatalysts. -
Base: CsF (2.0 equiv) or K
PO (finely ground, anhydrous, 2.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene (Anhydrous)
Procedure:
-
Setup: In a glovebox or under active Nitrogen flow, charge a dried reaction vial with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh
) (0.05 equiv), and CsF (2.0 equiv). -
Solvation: Add anhydrous DME (0.1 M concentration relative to substrate). Do not add water.
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes or use freeze-pump-thaw cycling.
-
Reaction: Seal the vessel and heat to 80 °C for 4–6 hours.
-
Note: Monitor by LCMS. The C1-Cl is thermally stable in neutral/anhydrous conditions but check for any C1-arylation (bis-coupling).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).
-
Target Product: 4-Aryl-1-chloro-6-nitroisoquinoline.
-
Protocol B: C1-Selective SNAr (Pre-Coupling Functionalization)
Objective: Functionalize C1 with an amine or alkoxide prior to C4-coupling. Rationale: If the final target requires a C1-amine, it is often safer to install it first. The resulting C1-amino group is electron-donating, which deactivates the ring slightly, making the subsequent C4-Br oxidative addition slower but more selective (preventing bis-coupling).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: THF or DMF (Anhydrous)
Procedure:
-
Setup: Dissolve substrate in THF (0.2 M) at 0 °C (Ice bath). The nitro group makes C1-Cl extremely reactive; cooling is essential to prevent side reactions.
-
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature.
-
Monitoring: TLC/LCMS should show rapid conversion.
-
-
Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine.
-
Outcome: Yields 4-Bromo-1-amino-6-nitroisoquinoline . This intermediate is now a standard aryl bromide for subsequent Suzuki/Sonogashira couplings (using standard aqueous protocols, as the sensitive C1-Cl is gone).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of C1-Cl | Water present in Suzuki reaction; Base too strong (OH-). | Switch to Protocol A (Anhydrous CsF/DME). Avoid Hydroxide bases. |
| Bis-Coupling (C1 & C4) | Catalyst too active (e.g., XPhos, SPhos); Temperature too high. | Use Pd(PPh |
| No Reaction at C4 | Catalyst deactivation by Nitro group or steric bulk. | Increase temp to 100 °C. Switch to Pd(dppf)Cl |
| C1-Cl Scrambling | Halide exchange with salts (e.g., LiCl, NaI). | Avoid using halide salts as additives. Use Carbonate or Phosphate bases. |
Mechanistic Visualization
The following diagram depicts the catalytic cycle highlighting the selectivity filter.
Caption: Catalytic cycle showing the kinetic preference for C4-Br oxidative addition.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Fairlamb, I. J. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of the American Chemical Society.[2] Link
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[3][4] Link
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reference for Isoquinoline reactivity trends).
Sources
Application Note: Optimizing Suzuki-Miyaura Coupling for 4-Bromoisoquinoline Derivatives
Executive Summary
The Suzuki-Miyaura coupling of 4-bromoisoquinoline presents a distinct set of challenges compared to standard aryl halide couplings. The substrate suffers from two primary antagonistic factors: electronic deactivation of the palladium catalyst via nitrogen coordination (catalyst poisoning) and steric hindrance at the C4 position due to the peri-proton at C5.
This guide provides a validated protocol utilizing Buchwald Precatalysts (Gen 3/4) and bulky dialkylbiaryl phosphine ligands to suppress non-productive coordination. By following this protocol, researchers can achieve high turnover numbers (TON) and minimize protodeboronation byproducts.
Mechanistic Insight & Challenges
The "Off-Cycle" Trap (Catalyst Poisoning)
Isoquinoline contains a basic pyridine-like nitrogen. In standard catalytic cycles, the electron-rich Pd(0) or electrophilic Pd(II) species can coordinate to this nitrogen lone pair (
The Peri-Effect (Steric Clash)
Unlike 3-bromopyridine, 4-bromoisoquinoline possesses a hydrogen atom at the C5 position (the peri position). This proton exerts significant steric pressure on the C4 site.
-
Consequence: Standard ligands (e.g.,
) are often too small to prevent N-coordination but not bulky enough to accelerate reductive elimination in this crowded environment. -
Solution: Extremely bulky, electron-rich ligands (e.g., XPhos , tBuXPhos ) are required. The bulk prevents the Pd from approaching the isoquinoline nitrogen (preventing poisoning) while the electron-rich nature facilitates oxidative addition into the electron-deficient C-Br bond.
Mechanistic Pathway Diagram
Figure 1: The catalytic cycle highlighting the competition between productive oxidative addition and non-productive nitrogen coordination (poisoning).
Optimization Strategy
Ligand Selection: The "Buchwald" Advantage
We utilize Dialkylbiaryl phosphines . These ligands form a monolithic "roof" over the palladium center.
-
XPhos: Excellent general-purpose ligand for heteroaryl chlorides/bromides.[1]
-
A-taPhos: Superior for extremely hindered couplings if XPhos fails.
-
Avoid:
, dppf (often insufficient for preventing N-binding in this specific substrate class).
Catalyst Source: Precatalysts vs. In-Situ
Use Precatalysts (e.g., XPhos Pd G3 or G4) .
-
Why? Generating Pd(0) from
or in situ is inconsistent and sensitive to air. G3/G4 precatalysts release the active Pd(0)-L species at a controlled rate upon exposure to base, ensuring a high concentration of active catalyst relative to the "poisoned" state.
Base and Solvent Effects[2][3]
-
Base:
(Potassium Phosphate Tribasic). It provides a buffering effect that minimizes protodeboronation of the boronic acid, a common side reaction with heteroaryl boronic acids. -
Solvent: 1,4-Dioxane/Water (4:1) . The water is critical for dissolving the inorganic base and facilitating the transmetallation step involving the boronate species.
Standardized Protocol
Objective: Coupling of 4-bromoisoquinoline (1.0 equiv) with Phenylboronic acid (1.2 equiv).
Reagents & Materials
| Component | Reagent | Equiv.[2] | Role |
| Substrate | 4-Bromoisoquinoline | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |
| Catalyst | XPhos Pd G3 | 0.02 - 0.05 (2-5 mol%) | Precatalyst |
| Base | 2.0 - 3.0 | Activator | |
| Solvent | 1,4-Dioxane / | 4:1 Ratio (0.2 M) | Medium |
Step-by-Step Procedure
-
Setup: Equip a reaction vial (microwave vial or Schlenk tube) with a magnetic stir bar.
-
Charging Solids: Add 4-bromoisoquinoline (1.0 equiv), boronic acid (1.2 equiv),
(2.0 equiv), and XPhos Pd G3 (2 mol%) to the vial.-
Note: If the boronic acid is unstable (e.g., 2-pyridyl), increase to 1.5 equiv.
-
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon (or Nitrogen) three times.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane and degassed water (4:1 ratio).
-
Concentration: Aim for 0.2 M to 0.5 M relative to the bromide.
-
-
Reaction: Heat the mixture to 80°C - 100°C for 2-12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H 208/210).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd residues. Wash the filtrate with brine, dry over
, and concentrate.
Troubleshooting & Optimization Matrix
If the standard protocol yields <50%, utilize this decision tree to optimize.
Figure 2: Decision matrix for troubleshooting low yields in isoquinoline couplings.
Common Failure Modes
-
Protodeboronation: The boronic acid loses the
group and is replaced by H.-
Fix: Use Boronic Esters (BPin) instead of acids, or reduce water content (switch to Toluene/EtOH/Base).
-
-
Homocoupling: The boronic acid couples to itself.
-
Fix: Degas solvents more rigorously (oxygen promotes homocoupling). Add the boronic acid slowly via syringe pump.
-
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. (Foundational work on XPhos/SPhos for heteroaryls).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Sigma-Aldrich (Merck). Buchwald Phosphine Ligands for Cross Coupling (User Guide).
Sources
Application Note: Selective Reduction of the Nitro Group in 6-Nitroisoquinoline Scaffolds
The following Application Note and Protocol guide is designed for researchers and drug development professionals working with isoquinoline scaffolds.
Executive Summary & Strategic Rationale
The 6-aminoisoquinoline moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical anchor in kinase inhibitors (e.g., ROCK, PKA inhibitors) and DNA-intercalating agents. The precursor, 6-nitroisoquinoline , presents a specific chemoselective challenge during reduction:
-
The Chemoselectivity Problem: The isoquinoline ring is electron-deficient and susceptible to heterogeneous catalytic hydrogenation (ring saturation to 1,2,3,4-tetrahydroisoquinoline), particularly under acidic conditions or high hydrogen pressures.
-
The Substituent Problem: Many bioactive scaffolds contain halogens (Cl, Br) at the 1- or 3-positions. Standard hydrogenolysis (Pd/C + H₂) frequently results in hydrodehalogenation.[1]
This guide details three validated protocols to address these specific scenarios, prioritizing Iron-mediated reduction as the most robust, self-validating system for preserving ring aromaticity.
Decision Matrix: Method Selection
Select the appropriate protocol based on your specific scaffold constraints.[1]
Figure 1: Decision tree for selecting the optimal reduction strategy based on substrate functionality and scale.
Detailed Experimental Protocols
Protocol A: Iron-Mediated Reduction (The "Gold Standard")
Best for: Scalability, preserving the isoquinoline ring, and tolerance of most functional groups. Mechanism: Single electron transfer (SET) from zero-valent iron.
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: 6-Nitroisoquinoline (1.0 equiv)
-
Reductant: Iron powder (325 mesh, reduced) (5.0 equiv)
-
Electrolyte/Proton Source: Ammonium Chloride (
) (5.0 equiv) OR Acetic Acid ( ) -
Solvent: Ethanol/Water (4:1 v/v)
-
Equipment: Mechanical stirrer (essential for slurry), Reflux condenser.
Step-by-Step Procedure
-
Activation (Optional but Recommended): Pre-wash Iron powder with 2% HCl for 1 minute, filter, and wash with ethanol and ether to remove surface oxides. This reduces induction time.
-
Slurry Formation: In a round-bottom flask, suspend 6-nitroisoquinoline (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Addition: Add
(50 mmol) followed by the activated Iron powder (50 mmol). -
Reaction: Heat the mixture to vigorous reflux (
).-
Observation: The reaction typically turns dark brown/rust colored.
-
Time: Monitor by TLC (usually complete in 1–3 hours).
-
-
Workup (Critical for Yield):
-
Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (3 x 20 mL). Do not let the filtrate cool before filtration, or product may crystallize with the iron sludge.
-
Concentration: Remove ethanol under reduced pressure.
-
Extraction: Dilute the aqueous residue with water, adjust pH to ~10 using saturated
, and extract with Ethyl Acetate (3x). -
Drying: Dry organic layer over
, filter, and concentrate.[7]
-
Self-Validating Checkpoints
-
TLC: The starting material (Rf ~0.6 in 50% EtOAc/Hex) should disappear; a fluorescent blue spot (amine) appears at lower Rf (~0.3).
-
Visual: The solution changes from yellow (nitro) to fluorescent yellow/green (amine).
Protocol B: Stannous Chloride Reduction ( )
Best for: Substrates containing sensitive halogens (e.g., 1-chloro-6-nitroisoquinoline) where Fe/Acid might be too harsh or Pd/C causes dehalogenation.
Reagents
-
Substrate: Halogenated 6-nitroisoquinoline (1.0 equiv)
-
Reductant:
(5.0 equiv) -
Solvent: Ethanol or Ethyl Acetate (anhydrous preferred)
Step-by-Step Procedure
-
Dissolution: Dissolve the nitro compound in Ethanol (0.1 M concentration).
-
Addition: Add
in one portion. -
Reaction: Heat to
for 2–4 hours.-
Note: This reaction is homogeneous, unlike the Iron method.
-
-
Workup (The "Emulsion" Challenge):
-
Cool to room temperature.[8]
-
Pour into ice water. Neutralize carefully with saturated
. -
Crucial Step: If a stubborn emulsion forms (tin hydroxides), add Rochelle's Salt (Potassium sodium tartrate) solution and stir for 1 hour. This complexes the tin and allows phase separation.
-
Extract with EtOAc, dry, and concentrate.[7]
-
Protocol C: Catalytic Hydrogenation (Pd/C)
Best for: Non-halogenated scaffolds, small scale, rapid screening. Risk: Ring reduction.
Reagents
-
Catalyst: 5% or 10% Pd/C (wet support, 50% water).
-
Solvent: Methanol or THF.
-
Hydrogen Source:
balloon (1 atm).
Step-by-Step Procedure
-
Safety: Purge flask with Nitrogen (
) before adding catalyst to avoid ignition of methanol vapors. -
Assembly: Add substrate and solvent. Add Pd/C (10 wt% of substrate mass).[6]
-
Hydrogenation: Evacuate and backfill with
(balloon) three times. Stir vigorously at Room Temperature .-
Warning: Do NOT heat. Heating promotes reduction of the isoquinoline pyridine ring.
-
-
Monitoring: Check TLC every 30 minutes. Stop immediately upon consumption of starting material to prevent over-reduction.
-
Workup: Filter through Celite, wash with MeOH, concentrate.
Quantitative Comparison & Troubleshooting
| Feature | Method A (Fe/NH4Cl) | Method B (SnCl2) | Method C (Pd/C, H2) |
| Yield | 85–95% | 70–85% | 90–99% |
| Selectivity (Ring) | Excellent (100%) | Excellent (100%) | Moderate (Risk of THIQ*) |
| Selectivity (Halogen) | Good | Excellent | Poor (Dehalogenation) |
| Workup Difficulty | Low (Filtration) | High (Emulsions) | Very Low (Filtration) |
| Scalability | High (kg scale) | Low (Waste disposal) | Medium (Safety) |
*THIQ = Tetrahydroisoquinoline (over-reduced ring)
QC: How to Verify Ring Integrity
If the isoquinoline ring is inadvertently reduced to tetrahydroisoquinoline, the aromatic signals in
-
Intact Isoquinoline (Target):
-
H-1 (Singlet):
(Deshielded by Nitrogen). -
H-3 (Doublet):
.
-
-
Reduced Ring (Impurity):
-
H-1 (Singlet/Triplet): Shifts upfield to
. -
H-3: Shifts to aliphatic region (
).
-
Mechanistic Workflow (Iron Reduction)
The following diagram illustrates the electron transfer pathway and the critical buffering role of Ammonium Chloride in preventing side reactions.
Figure 2: Stepwise reduction mechanism on the iron surface. The reaction proceeds through nitroso and hydroxylamine intermediates, requiring 6 electrons total.
References
-
BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 6-Aminoisoquinoline. (Accessed 2023).[6] Link
-
BenchChem. Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline to Yield 6-Amino-1,3-dichloroisoquinoline. (Accessed 2023).[6] Link
-
ChemicalBook. 6-Aminoisoquinoline Synthesis and Properties. (Accessed 2023).[6] Link
-
Burke, P. J., et al. "The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines... as potential bioreducible substrates."[9] Bioorganic & Medicinal Chemistry Letters, 21(24), 7447-7450.[9] Link
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe) Protocols.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-AMINOISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 4-Bromo-1-chloro-6-nitroisoquinoline as a scaffold for kinase inhibitor synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It details the strategic utilization of 4-Bromo-1-chloro-6-nitroisoquinoline as a versatile scaffold for Type I and Type II kinase inhibitor synthesis.
Document Type: Synthetic Protocol & Strategic Guide Scaffold ID: this compound (CAS: 66728-98-1 analogs) Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Executive Summary
The isoquinoline core is a privileged pharmacophore in kinase drug discovery, serving as the structural backbone for approved inhibitors like Fasudil (ROCK) and investigational compounds targeting CK2, EGFR, and SYK .
The This compound scaffold offers a unique "Tri-Vector" substitution pattern that aligns perfectly with the ATP-binding pocket architecture:
-
C1-Chloro (
Reactive): Targets the Hinge Region . -
C4-Bromo (Cross-Coupling Reactive): Vectors into the Gatekeeper/Solvent Front .
-
C6-Nitro (Reducible/Derivatizable): Extends into the Solvent Channel or Allosteric Pocket .
This guide provides a validated synthetic workflow to sequentially functionalize this scaffold with high regioselectivity, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
Chemical Reactivity Profile & Strategic Logic
Success with this scaffold relies on exploiting the distinct reactivity differentials between the halogenated positions and the nitro group.
The Reactivity Hierarchy
-
C1-Chloro (Most Reactive): The C1 position is highly electrophilic due to the adjacent endocyclic nitrogen (imine-like character) and the electron-withdrawing effect of the C6-nitro group. It undergoes Nucleophilic Aromatic Substitution (
) under mild conditions. -
C4-Bromo (Intermediate Reactivity): The C4 position is sterically less accessible and electronically less activated for
than C1. However, it is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). -
C6-Nitro (Latent Functionality): The nitro group serves two purposes: it activates the ring for the initial C1 substitution and serves as a masked aniline for late-stage diversification (e.g., amide coupling, urea formation).
Strategic Workflow Diagram
The following flowchart illustrates the optimal reaction sequence to maintain regiocontrol.
Caption: Sequential functionalization strategy exploiting reactivity differentials (C1 > C4 > C6).
Detailed Synthetic Protocols
Step 1: Introduction of the Hinge Binder (C1 Substitution)
The C1-chloro is displaced by an amine or aniline nucleophile. This group typically forms hydrogen bonds with the kinase hinge region (e.g., Glu/Met backbone residues).
Mechanism:
Protocol:
-
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Nucleophile: 4-Morpholinoaniline or equivalent hinge binder (1.1 equiv)
-
Solvent: Isopropanol (iPrOH) or n-Butanol.
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) - Optional if aniline is nucleophilic enough.
-
-
Procedure:
-
Dissolve the scaffold in iPrOH (0.2 M concentration).
-
Add the amine nucleophile and DIPEA.
-
Heat to 80°C for 4–6 hours. Monitor by LC-MS.
-
Note: The C1-Cl is significantly more reactive; C4-Br remains intact at this temperature.
-
-
Work-up:
Step 2: Elaboration of the Gatekeeper Region (C4 Coupling)
With the C1 position occupied, the C4-bromo is now targeted using Pd-catalyzed cross-coupling. This vector allows exploration of the hydrophobic back-pocket or the solvent front.
Mechanism: Suzuki-Miyaura Cross-Coupling.
Protocol:
-
Reagents:
-
Substrate: Product from Step 1 (1.0 equiv)
-
Boronic Acid/Ester: Phenylboronic acid derivative (1.2 equiv)
-
Catalyst:
(5 mol%) or . -
Base:
(2M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Combine substrate, boronic acid, and catalyst in a microwave vial or pressure tube.
-
Add Dioxane and aqueous Base.[1] Sparge with Nitrogen for 5 mins.
-
Heat to 100°C (conventional) or 120°C (microwave, 30 min).
-
Caution: Ensure the nitro group is not reduced; avoid hydrogen sources or active metal reductions (
) at this stage.
-
-
Work-up:
-
Dilute with EtOAc, wash with water/brine.[1]
-
Dry over
, concentrate, and purify via column chromatography.
-
Step 3: Solvent Channel Extension (Nitro Reduction & Acylation)
The C6-nitro group is reduced to an aniline, which is then coupled to solubilizing groups (e.g., piperazines, morpholines) via amide or urea linkages.
Protocol:
-
Reduction:
-
Dissolve C1,C4-substituted intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reflux at 80°C for 2 hours. (Alternative:
in EtOH). -
Filter through Celite to remove iron sludge. Concentrate to obtain the crude C6-amine.
-
-
Derivatization (Amide Coupling):
-
Dissolve crude amine in DCM/DMF.
-
Add Carboxylic Acid (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv).
-
Stir at RT for 2–12 hours.
-
-
Final Purification:
-
Perform Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the final inhibitor.
-
Quantitative Data Summary
| Reaction Step | Reactivity Focus | Typical Yield | Critical Parameter |
| Step 1 ( | C1-Cl vs C4-Br | 85 - 95% | Temp < 100°C to avoid C4 side-reactions. |
| Step 2 (Suzuki) | C4-Br | 70 - 85% | Degassing required; Base strength ( |
| Step 3 (Reduction) | C6- | 90 - 98% | Iron/NH4Cl is milder than |
Structural Biology Context: The Binding Mode
Understanding why we synthesize the molecule this way is crucial. The diagram below visualizes the theoretical binding mode of the final scaffold within a typical kinase ATP pocket (e.g., EGFR, CDK).
Caption: Theoretical binding mode. C1 engages the hinge, C4 targets the gatekeeper, and C6 extends to the solvent.
References
-
Isoquinoline Scaffolds in Kinase Inhibition
- Title: "Recent Advances in Synthetic Isoquinoline-Based Deriv
- Source: MDPI / PubMed (2025)
-
Link:[Link] (Search Term: Isoquinoline Kinase Inhibitor SAR)
-
Regioselectivity of Halogenated Heterocycles
- Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides"
- Source: Chemical Science (RSC), 2016.
-
Link:[Link]
-
Nucleophilic Substitution Principles
- Title: "Reactivity of chloro-nitroquinolines in Nucleophilic Arom
- Source: BenchChem / Organic Chemistry Portal
-
Link:[Link]
-
Synthesis of 4-Bromoisoquinoline Precursors
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).
Sources
Application Notes and Protocols for the Functionalization of 1-Chloro-isoquinolines via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of C1-Functionalized Isoquinolines
The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. Functionalization at the C1 position, in particular, provides a key vector for modulating molecular properties and exploring structure-activity relationships (SAR) in drug discovery programs. Traditional methods for forging C-N bonds at this position often require harsh conditions or suffer from limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, offering a mild and versatile methodology for the construction of C(sp²)-N bonds.[1]
This guide provides a comprehensive overview of strategies and detailed protocols for the successful Buchwald-Hartwig amination of 1-chloro-isoquinolines, a readily available and cost-effective starting material. We will delve into the mechanistic nuances pertinent to this electron-deficient N-heterocyclic substrate, discuss the critical parameters for reaction optimization—including catalyst, ligand, base, and solvent selection—and provide actionable, step-by-step protocols for researchers in synthetic and medicinal chemistry.
Mechanistic Considerations for an Electron-Deficient Heterocycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][2] While the fundamental steps of oxidative addition, amine coordination and deprotonation, and reductive elimination apply, the electronic nature of the 1-chloro-isoquinoline substrate introduces specific considerations.
The C1 position of the isoquinoline ring is electron-deficient due to the inductive effect of the adjacent nitrogen atom. This electronic property can facilitate the initial oxidative addition of the C-Cl bond to the Pd(0) center, a typically rate-limiting step for less reactive aryl chlorides. However, the nitrogen lone pair of the isoquinoline ring or the product amine can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The judicious selection of a sterically hindered and electron-rich ligand is therefore paramount to mitigate these unproductive pathways and promote the desired catalytic turnover.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Key Parameters for Successful Amination of 1-Chloro-isoquinolines
The successful amination of 1-chloro-isoquinolines is contingent upon the careful selection of several key reaction parameters.
Palladium Precursor and Ligand Selection
The combination of a palladium precursor and a phosphine ligand is the heart of the catalytic system. For electron-deficient and potentially coordinating substrates like 1-chloro-isoquinoline, bulky, electron-rich monodentate biarylphosphine ligands are generally the most effective. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.
| Ligand Class | Recommended Ligands | Key Characteristics & Performance Notes |
| Bulky Monodentate Biarylphosphines | XPhos, SPhos, RuPhos | Generally provide high yields and broad substrate scope. Their steric bulk can prevent catalyst dimerization and deactivation. XPhos is often a robust first choice for challenging couplings. |
| Chelating Bisphosphines | BINAP, Xantphos | Can be effective, particularly for less sterically demanding amines. Xantphos, with its wide bite angle, is known to be effective in the coupling of heteroaryl halides.[3] |
| Ferrocene-Based Diphosphines | Josiphos-type ligands | Have shown utility in the amination of various heteroaryl chlorides. |
Palladium Precursors: Common choices include Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed palladium-ligand complexes, known as precatalysts, can also be employed for enhanced stability and reactivity.
Base Selection
The choice of base is critical for the deprotonation of the amine nucleophile to form the active palladium-amido complex. The strength of the base must be sufficient to deprotonate the coordinated amine without causing degradation of the substrate or product.
| Base | pKaH | Typical Applications and Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | A strong, non-nucleophilic base that is often the most effective for a wide range of amines. Incompatible with base-sensitive functional groups.[4] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A very strong base that can be useful for less nucleophilic amines or when NaOtBu is ineffective. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | A weaker inorganic base suitable for substrates with base-sensitive functional groups. May require higher reaction temperatures. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | A mild base often used in conjunction with more sensitive substrates and nucleophiles. |
Solvent Selection
Aprotic, non-coordinating solvents are generally preferred for Buchwald-Hartwig aminations.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A common and effective solvent for a wide range of Buchwald-Hartwig reactions. |
| Dioxane | 101 | Another widely used solvent, though its potential to form peroxides should be noted. |
| Tetrahydrofuran (THF) | 66 | A lower-boiling solvent, suitable for reactions that proceed at lower temperatures. |
| tert-Butanol | 82 | Can be used, sometimes in combination with other solvents. |
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 1-chloro-isoquinoline. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.
Sources
Strategic Functionalization of 4-Bromo-1-chloro-6-nitroisoquinoline: A Modular Approach for SAR Library Generation
Application Note: AN-ISOQ-SAR-001
Introduction & Strategic Rationale
The scaffold 4-Bromo-1-chloro-6-nitroisoquinoline represents a "privileged structure" for high-throughput SAR (Structure-Activity Relationship) profiling. Its value lies in its tri-orthogonal reactivity profile , allowing medicinal chemists to sequentially diversify three distinct vectors without protecting group manipulations.
This guide outlines a validated, sequential derivatization strategy designed to maximize library diversity while minimizing side reactions. The workflow exploits the inherent electronic differences between the C1-chloro (electrophilic), C4-bromo (metal-labile), and C6-nitro (reducible) positions.
The "Tri-Vector" Reactivity Hierarchy
To ensure chemoselectivity, the reaction sequence must follow the electronic logic of the isoquinoline core:
-
Vector A (C1-Position): The most electrophilic site. The adjacent ring nitrogen activates the C1-chloride toward Nucleophilic Aromatic Substitution (
) . This must be performed first to prevent hydrolysis or competing oxidative addition during subsequent metal-catalyzed steps. -
Vector B (C4-Position): The C4-bromide is less prone to
but is an excellent handle for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) . -
Vector C (C6-Position): The nitro group serves as a masked aniline. It is reduced last to generate a nucleophilic amine for amide coupling or sulfonylation. Early reduction would create an aniline that could poison Pd-catalysts or interfere with C1-substitution.
Visual Workflow: Chemo-Selectivity Map
Figure 1: The sequential logic flow for derivatizing the isoquinoline scaffold. The order (Red -> Yellow -> Green) is critical to avoid side reactions.
Detailed Experimental Protocols
Phase 1: C1-Diversification via
Objective: Introduce solubility-enhancing groups or pharmacophores at the C1 position. Mechanism: Addition-Elimination. The ring nitrogen renders C1 highly susceptible to nucleophilic attack.
Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous Isopropanol (IPA) or DMF (0.2 M concentration).
-
Scientist's Note: IPA is preferred for green chemistry and ease of workup, but DMF is required for poorly soluble amine nucleophiles.
-
-
Reagent Addition: Add the amine nucleophile (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).
-
Reaction: Heat to 60–80°C for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot.
-
-
Workup:
Critical Data Points:
| Parameter | Condition | Rationale |
|---|
| Solvent | IPA or DMF | Protic solvents (IPA) accelerate
Phase 2: C4-Diversification via Suzuki-Miyaura Coupling
Objective: Install biaryl or heteroaryl motifs at C4. Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation and reductive elimination.[3]
Protocol:
-
Setup: In a microwave vial or pressure tube, combine the C1-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2·DCM (5 mol%).
-
Solvent System: Add degassed 1,4-Dioxane/Water (4:1) .
-
Scientist's Note: Water is essential for the activation of the boronic acid.
-
-
Base: Add Na2CO3 or K3PO4 (3.0 equiv).
-
Reaction: Sparge with Argon for 5 mins. Seal and heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Column Chromatography.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Hydrodehalogenation | Overheating or excess H2 source | Reduce temp; ensure Argon atmosphere is rigorous. |
| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl) | Switch to Boronic Ester or MIDA boronate; use anhydrous conditions with CsF. |
| No Reaction | Catalyst poisoning | Ensure the C1-amine used in Step 1 does not strongly chelate Pd (e.g., avoid free thiols). |
Phase 3: C6-Modulation via Chemoselective Reduction
Objective: Reduce the nitro group to an aniline without removing any halogens (if C4-Br was preserved) or over-reducing the ring. Challenge: Standard Hydrogenation (H2, Pd/C) often causes hydrodehalogenation (loss of C4-Br or C1-Cl if present).
Recommended Protocol: Iron-Mediated Reduction (Bechamp Conditions) This method is chemically orthogonal to aryl halides, ensuring the integrity of the scaffold.
-
Preparation: Dissolve the nitro-intermediate (1.0 equiv) in Ethanol/Water (3:1) .
-
Reagents: Add Iron Powder (reduced, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).
-
Reaction: Heat to reflux (80°C ) with vigorous stirring for 1–2 hours.
-
Visual Cue: The reaction mixture will turn from yellow/orange to a dark rusty brown sludge.
-
-
Workup: Filter hot through Celite (caution: pyrophoric iron waste). Wash the pad with MeOH. Concentrate the filtrate.
-
Derivatization (Optional): The resulting aniline is prone to oxidation. Immediately couple with an acid chloride or sulfonyl chloride to generate the final library entry.
Experimental Workflow Diagram
Figure 2: Decision tree for workflow execution. Route A is the standard protocol for 90% of SAR libraries.
References
-
Selective Reduction of Nitro Groups: Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 2007.
-
Suzuki Coupling Mechanisms: "Suzuki Coupling: Mechanism & Examples." NRO Chemistry, 2021.
-
Isoquinoline Functionalization: "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline." BenchChem, 2025.[4]
-
SNAr Reactivity Profiles: "Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism." Wikipedia / Organic Chemistry Portal.
Sources
Troubleshooting & Optimization
Overcoming solubility issues with nitroisoquinolines in polar aprotic solvents
Topic: Overcoming Solubility Issues in Polar Aprotic Solvents
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Brick Dust" Challenge
Welcome to the technical support portal. If you are here, you are likely staring at a flask of 5-nitroisoquinoline or 8-nitroisoquinoline that refuses to dissolve in DMSO, or perhaps it has formed an intractable tar upon heating.
Nitroisoquinolines present a classic "brick dust" challenge in organic synthesis. While theoretically soluble in polar aprotic solvents (DMSO, DMF, DMAc, NMP), their behavior is governed by a high crystal lattice energy derived from strong
This guide moves beyond basic "add and stir" instructions. We break down the thermodynamics of solvation and provide field-tested protocols to ensure your material is in solution, reactive, and stable.
Module 1: Diagnostic & Decision Matrix
Before attempting to force your material into solution, analyze your system using the Solvation Decision Tree . Heating nitro-heterocycles in DMSO/DMF indiscriminately can lead to rapid decomposition or energetic runaway events.
Visualization: The Solvation Decision Tree
Caption: Logical flow for safely dissolving nitroisoquinolines without inducing decomposition.
Module 2: The "Golden" Protocols
Protocol A: The Anhydrous "Stepwise" Method (Recommended)
Best for: Preparation of stock solutions for biological assays or sensitive catalytic reactions.
The Science: Nitroisoquinolines are hydrophobic. When you dump the powder directly into a large volume of DMSO, the solvent forms a "cage" around the exterior of the crystal clumps, preventing penetration. This protocol uses surface wetting to break surface tension.
Reagents:
-
Anhydrous DMSO or DMF (Stored over 4Å Molecular Sieves)
-
Dichloromethane (DCM) or Acetone (as a wetting agent)
Step-by-Step:
-
Weighing: Place the nitroisoquinoline in a round-bottom flask or vial.
-
Wetting: Add a minimal amount of volatile solvent (DCM or Acetone)—just enough to wet the solid into a paste. This disrupts the crystal lattice surface.
-
Evaporation: Gently blow nitrogen over the paste until the volatile solvent is mostly removed but the solid remains "expanded" or amorphous.
-
Solvation: Add the anhydrous DMSO/DMF slowly down the side of the vessel.
-
Sonication: Sonicate at room temperature for 5–10 minutes.
-
Note: Do not use a heated bath. The mechanical energy of sonication is usually sufficient.
-
Protocol B: The "Slurry-to-Solution" (For Reactions)
Best for: Chemical synthesis where high concentration is required.
The Science: For reactions like nucleophilic aromatic substitution (
-
Suspend: Suspend the nitroisoquinoline in the solvent (0.5 M to 1.0 M concentration).
-
Reagent Addition: Add your nucleophile (e.g., amine, alkoxide).
-
Controlled Heating: Heat to the reaction temperature (typically 60–80 °C for nitroisoquinolines).
-
Observation: The slurry will often clear to a homogeneous solution as the reaction proceeds and the less soluble starting material is converted to the more soluble product.
-
Module 3: Troubleshooting & FAQs
Q1: "My solution turned black immediately upon heating in DMF. What happened?"
Diagnosis: You likely triggered oxidative degradation or a Meisenheimer complex formation with impurities.
-
The Cause: DMF and DMSO can decompose at high temperatures to form dimethylamine or other basic species. Nitroisoquinolines are electron-deficient; in the presence of trace bases and heat, they are prone to polymerization or ring-opening decomposition.
-
The Fix:
-
Never heat nitroisoquinolines in DMF/DMSO above 100°C unless strictly necessary.
-
Degas your solvent with Nitrogen/Argon for 15 minutes prior to mixing to remove dissolved oxygen.
-
Reference: See decomposition pathways of nitro-heterocycles in basic media [1].
-
Q2: "I added water to quench my reaction, and the product 'oiled out' instead of crystallizing."
Diagnosis: This is the "Oiling Out" phenomenon, common with low-melting solids like 5-nitroisoquinoline (m.p. ~106-109°C) [2].
-
The Cause: When water (highly polar) is added quickly to DMSO, the solubility drops rapidly. If the mixture is warm, or if the product's melting point is depressed by impurities/solvent, it separates as a supercooled liquid (oil) rather than a crystal.
-
The Fix:
-
Seed Crystals: Add a tiny crystal of pure product before adding water.
-
Slow Addition: Add water dropwise with vigorous stirring.
-
Cooling: Ensure the mixture is cooled to 0–5°C during the water addition.
-
Q3: "How do I remove DMSO/DMF after the experiment? It won't rotovap off."
Diagnosis: High boiling points (DMSO: 189°C, DMF: 153°C) make rotary evaporation difficult and risky for thermally unstable nitro compounds.
-
The Fix: Use the Aqueous Extraction Workup .
-
Rule of Thumb: Dilute the reaction mixture with 5–10 volumes of water (or brine).
-
Extraction: Extract with Ethyl Acetate or DCM. The nitroisoquinoline will partition into the organic layer, while DMSO/DMF stays in the water.
-
Wash: Wash the organic layer 3x with water (to remove residual DMSO) and 1x with Brine.
-
Reference: Standard workup protocols for polar aprotic solvents [3].
-
Module 4: Comparative Data
Table 1: Solubility Profile of 5-Nitroisoquinoline
| Solvent | Polarity (Dielectric | Solubility Rating | Primary Risk | Recommended Use |
| DMSO | 46.7 | High | Skin absorption; freezing point (18°C) | Biological assays; |
| DMF | 36.7 | High | Hydrolysis to dimethylamine | High-temp coupling reactions |
| Acetonitrile | 37.5 | Moderate | Low boiling point (82°C) | Crystallization; HPLC |
| Water | 80.1 | Insoluble | "Oiling out" | Anti-solvent for precipitation |
| DCM | 8.9 | Moderate/Low | Volatility | Extraction; Wetting agent |
Module 5: Advanced Workflow Visualization
Visualization: The Aqueous Workup Strategy
How to recover Nitroisoquinoline from DMSO/DMF without rotovapping.
Caption: Standard extraction protocol to remove high-boiling polar aprotic solvents.
References
-
MDPI. (2020). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives. Molecules. [Link]
-
University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO. Department of Chemistry. [Link]
-
Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic Solvents. [Link]
Sources
Minimizing side reactions during the functionalization of C1-chloro isoquinolines
Technical Support Center: Functionalization of C1-Chloro Isoquinolines
Welcome to the technical support center for the functionalization of C1-chloro isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the isoquinoline scaffold. The unique electronic nature of the C1 position—activated for nucleophilic attack yet susceptible to various side reactions during cross-coupling—presents distinct challenges.[1][2] This resource provides in-depth, troubleshooting-focused guidance to help you minimize unwanted side reactions and optimize your synthetic outcomes.
Understanding the Core Challenge: Reactivity of the C1 Position
The C1 position of an isoquinoline is electronically analogous to the 2- and 4-positions of pyridine. The nitrogen atom's electron-withdrawing effect makes the C1 carbon electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).[1][2] However, this same electronic property influences its behavior in palladium-catalyzed cross-coupling reactions, often leading to a delicate balance between desired product formation and undesired pathways like hydrodehalogenation (protodechlorination) or catalyst deactivation.
Troubleshooting Guides: A Q&A Approach
This section directly addresses common problems encountered during the functionalization of C1-chloro isoquinolines, organized by reaction type.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its application to electron-deficient heteroaryl chlorides like 1-chloro isoquinoline requires careful optimization.
Q1: My Suzuki coupling is sluggish, or the yield is low. What are the primary factors to investigate?
A1: Low reactivity in Suzuki couplings with heteroaryl chlorides is a frequent issue. The root cause often lies in the oxidative addition step, which can be challenging for the C-Cl bond.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Modern catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are essential.[4][5][6] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[5] Consider ligands such as SPhos, XPhos, or RuPhos, which are designed for challenging substrates.[7]
-
Base Selection: The choice of base is critical. Weak bases like Na₂CO₃ may not be effective. Stronger bases such as Cs₂CO₃ or K₃PO₄ are often required to facilitate the transmetalation step, especially when using boronic acids with lower nucleophilicity.[8] Ensure the base is anhydrous and finely powdered for optimal reactivity.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. The water is crucial for dissolving the base and facilitating the catalytic cycle. However, poor solubility of your isoquinoline starting material can be a limiting factor.[9] If solubility is an issue, consider alternative solvents like DMF or DME, but be mindful of potential side reactions.[3][9]
Q2: I'm observing significant hydrodehalogenation (protodechlorination) of my C1-chloro isoquinoline. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common parasitic reaction in palladium-catalyzed couplings of aryl chlorides.[10][11] It can arise from β-hydride elimination from the palladium intermediate or from reactions involving solvent or trace water as a hydride source.
-
Minimize Hydride Sources: Ensure your solvents are anhydrous and your reagents are dry. While some water is often necessary for the base to function, excess water can promote hydrodehalogenation.
-
Ligand Selection: The ligand's steric and electronic properties play a crucial role. Bulky ligands that favor a fast reductive elimination step over competing side reactions can suppress hydrodehalogenation.[10]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.
Q3: My boronic acid is decomposing or forming homocoupled byproducts. What's the cause and solution?
A3: Boronic acid instability is a well-known issue, leading to protodeborylation (loss of the boronic acid group) or oxidative homocoupling.
-
Protect Your Boronic Acid: If you suspect decomposition, switch to more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[8] These are generally more robust under reaction conditions and release the boronic acid in situ.
-
Degas Thoroughly: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating.
-
Use Fresh Reagents: Use high-purity, fresh boronic acid. Older batches may have partially decomposed, leading to lower yields and more side products.[8]
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the go-to method for forming C-N bonds.[10][12] However, the nitrogen atom within the isoquinoline ring can complicate the reaction.
Q1: My amination reaction is slow, and I'm recovering unreacted starting material. How can I improve the reaction rate?
A1: Similar to the Suzuki reaction, the challenge often lies with the C-Cl bond activation.
-
Catalyst/Ligand System: This is the most critical parameter. Aryl chlorides require highly active catalysts. Use bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) or NHC ligands, which have been shown to facilitate the coupling of challenging substrates.[10][13]
-
Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[7] Weaker bases are generally not sufficient.
-
Solvent Choice: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is rigorously dried, as water can consume the strong base and deactivate the catalyst.[7]
Q2: I'm observing competitive binding or reaction at the isoquinoline nitrogen (N2). How do I ensure selectivity for the C1 position?
A2: The lone pair on the isoquinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle or leading to undesired side reactions. This is a classic issue with nitrogen-containing heterocycles.[4][5]
-
Sterically Hindered Ligands: Employing very bulky ligands can create a sterically crowded environment around the palladium center. This can disfavor coordination of the bulky isoquinoline ring nitrogen while still allowing the oxidative addition at the C1-Cl bond to proceed.
-
Substrate Modification: In some challenging cases, transiently quaternizing the isoquinoline nitrogen with an alkyl halide can block its coordination. The quaternizing agent would be removed during workup. This is an advanced strategy and requires careful optimization.
Section 3: Sonogashira Coupling
The Sonogashira coupling is used to install alkyne moieties, but it is notoriously sensitive to reaction conditions, especially when using heteroaryl chlorides.
Q1: My primary side product is the homocoupled alkyne dimer (Glaser coupling). How can I suppress this?
A1: Glaser coupling is the most common side reaction in Sonogashira couplings and is directly mediated by the copper(I) co-catalyst in the presence of oxygen.[14][15][16][17]
-
Implement Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol.[14][16][17] These protocols rely on highly active palladium/phosphine ligand systems that can facilitate the catalytic cycle without the need for a copper co-catalyst. This completely eliminates the pathway for Glaser coupling.[14][17]
-
Rigorous Inert Atmosphere: If using a traditional copper-catalyzed system, maintaining a strictly anaerobic (oxygen-free) environment is critical.[16] Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon is preferred) throughout the reaction.
-
Amine Base: The amine base (e.g., triethylamine or diisopropylamine) plays a role in both the desired reaction and the Glaser coupling. Using a bulkier amine base can sometimes disfavor the bimolecular Glaser pathway.
Q2: The reaction starts but then stalls, suggesting catalyst deactivation. What is the cause?
A2: Catalyst deactivation can occur through the formation of inactive palladium species (e.g., Pd black) or through inhibition by reaction components.
-
Inhibition by Copper: Interestingly, while essential in the classic protocol, excess copper(I) has been observed to inhibit the Sonogashira reaction of aryl chlorides.[14] If you must use copper, use the minimal effective amount (e.g., 1-5 mol%).
-
Ligand Choice: For aryl chlorides, robust ligands that protect the palladium center are crucial. Ligands like SPhos or Xantphos can provide the necessary stability.[18]
Section 4: Nucleophilic Aromatic Substitution (SNAr)
The direct displacement of the C1-chloro group with a nucleophile is often the most straightforward functionalization method, leveraging the intrinsic electrophilicity of the C1 position.[1][2]
Q1: My SNAr reaction with an oxygen or nitrogen nucleophile is not proceeding, even at high temperatures. How can I promote the reaction?
A1: While the C1 position is activated, strong activation may be needed for less reactive nucleophiles.[1]
-
Increase Nucleophile Strength: If using a neutral nucleophile like an alcohol or amine, adding a base (e.g., NaH for alcohols, K₂CO₃ for amines) will deprotonate it to generate the more potent anionic nucleophile (alkoxide or amide).
-
Solvent Effects: Use a polar aprotic solvent like DMSO or DMF. These solvents excel at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and highly reactive. They also help stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[19]
-
Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile from a solid or aqueous phase into the organic phase where the isoquinoline is dissolved.
Data & Protocol Section
Table 1: Recommended Starting Conditions for Minimizing Side Reactions
| Reaction Type | Target Transformation | Key Side Reaction(s) | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Key Tip |
| Suzuki-Miyaura | C1-Aryl | Hydrodehalogenation, Boronic Acid Decomposition | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane / H₂O | Use a boronic acid pinacol ester for stability.[8] |
| Buchwald-Hartwig | C1-Amine | Catalyst Inhibition, Hydrodehalogenation | Pd₂(dba)₃ / Josiphos or RuPhos | NaOtBu | Toluene or THF | Use a bulky, electron-rich ligand to prevent N2 coordination.[10] |
| Sonogashira | C1-Alkyne | Glaser Homocoupling | Pd(PPh₃)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ or Et₃N | DMF or 1,4-Dioxane | Employ a copper-free protocol to eliminate Glaser coupling.[14][16][17] |
| SNAr | C1-Nu (O, N, S) | No Reaction | (Not applicable) | NaH (for ROH), K₂CO₃ (for R₂NH) | DMSO or DMF | Use a polar aprotic solvent to enhance nucleophilicity.[19] |
Experimental Protocol: Copper-Free Sonogashira Coupling of C1-Chloro Isoquinoline
This protocol is a starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the C1-chloro isoquinoline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and P(t-Bu)₃ (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Reagent Addition: Under a positive flow of argon, add Cs₂CO₃ (2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Key Reaction Pathways and Competing Side Reactions
Caption: Overview of functionalization pathways and common competing side reactions.
Diagram 2: Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: Decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.
References
- Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Retrieved from [Link]
-
Ahrens, S., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
ResearchGate. (n.d.). Optimization of ligands. Retrieved from [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. [Link]
-
Quimicaorganica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2022). PMC. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Ball, M., et al. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling. Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2017). University of Basel. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). ACS Publications. [Link]
-
YouTube. (2020). Reactions of Isoquinoline. Retrieved from [Link]
-
Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). International Journal of ChemTech Research. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. (2013). PubMed. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. (2022). PMC. [Link]
-
University of Bath. (n.d.). Chapter 7: Quinolines and Isoquinolines. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Retrieved from [Link]
-
Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. (2023). ResearchGate. [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2005). The Journal of Organic Chemistry. [Link]
-
Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (2022). PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2022). MDPI. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Frontiers in Copper-promoted C1-functionalization of Tetrahydroisoquinoline Using Cross-dehydrogenative Coupling. (2023). Bentham Science. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... (n.d.). ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
Sources
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- 4. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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Troubleshooting low conversion rates in Sonogashira coupling of bromo-isoquinolines
Ticket ID: ISOQ-SONO-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Diagnostic Overview: Why Your Reaction Failed
If you are observing low conversion (<20%) or stalled reactions when coupling bromo-isoquinolines, you are likely encountering heterocycle-induced catalyst poisoning . Unlike standard aryl bromides, isoquinolines possess a basic nitrogen atom that fundamentally alters the catalytic landscape.
The Core Problem: Competitive Coordination
In a standard Sonogashira cycle, the Palladium (Pd) center cycles between Pd(0) and Pd(II). However, the isoquinoline nitrogen is a potent Lewis base.
-
The Trap: After oxidative addition, the isoquinoline nitrogen can coordinate intramolecularly (if 1-bromo) or intermolecularly to the Pd(II) center.
-
The Consequence: This forms a stable, saturated 18-electron "off-cycle" complex that prevents the incoming alkyne/copper-acetylide from binding. The catalyst enters a resting state and eventually decomposes to Palladium black.
Mechanism & Failure Points
The following diagram illustrates the standard catalytic cycle versus the "Death Spiral" caused by isoquinoline coordination.
Figure 1: The catalytic diversion pathway where the isoquinoline nitrogen sequesters the Palladium species, halting the cycle.
Technical Solutions & Optimization Strategy
To fix this, we must prevent the nitrogen from binding to the metal centers. We employ three strategies: Steric Shielding , Copper Elimination , and Electronic Masking .
Strategy A: Ligand Selection (Steric Shielding)
Standard ligands like PPh3 are insufficiently bulky to prevent N-coordination. You must switch to bulky, electron-rich phosphines (Buchwald ligands) that sterically crowd the Pd center, making it physically impossible for the isoquinoline nitrogen to bind while still allowing the linear alkyne to react.
| Ligand Class | Examples | Suitability for Isoquinolines | Mechanism of Action |
| Triphenylphosphines | PPh3, TPPTS | Poor | Low steric bulk; easily displaced by N-heterocycles. |
| Bidentate | dppf, dppe | Moderate | Forces cis-geometry, but can still suffer poisoning. |
| Buchwald (Dialkylbiaryl) | XPhos, SPhos, RuPhos | Excellent | High steric bulk prevents N-coordination; electron-rich nature boosts oxidative addition. |
| Bulky Alkyl | cataCXium A, dtbpf | Excellent | Specifically designed to facilitate difficult couplings with heteroarenes. |
Strategy B: The Copper-Free Protocol
Copper (CuI) is a double-edged sword. While it accelerates transmetallation, Copper also coordinates strongly to isoquinoline nitrogens. This sequesters the co-catalyst and can lead to the formation of unreactive Cu-isoquinoline complexes.
-
Recommendation: For bromo-isoquinolines, remove Copper entirely . Use a "Copper-Free" Sonogashira protocol driven by a powerful Pd catalyst and an amine base [1].[1][2]
Strategy C: Positional Isomer Considerations
-
1-Bromo-isoquinoline: The nitrogen is adjacent to the reaction site. This causes extreme steric crowding and potential chelation. Solution: Use Pd-162 (tBu3P-Pd-G2) or XPhos-Pd-G2 .
-
4-Bromo / 5-Bromo: The nitrogen is distal but still acts as a Lewis base. Solution: Standard bulky ligands (AmPhos) usually suffice.
Experimental Protocols
Protocol A: High-Efficiency Copper-Free Method (Recommended)
Best for: 1-bromo-isoquinolines and deactivated substrates.
Reagents:
-
Substrate: 1.0 equiv Bromo-isoquinoline
-
Alkyne: 1.2 - 1.5 equiv
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: Cs2CO3 (2.0 equiv) or Piperidine (3.0 equiv)
-
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane (Degassed)
Procedure:
-
Inert Setup: Charge a reaction vial with the aryl bromide, Pd catalyst, ligand, and inorganic base (if using Cs2CO3). Cap and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed solvent and the amine base (if using liquid base) via syringe.
-
Alkyne Addition: Add the terminal alkyne last.
-
Thermal Activation: Heat to 80–100°C . Note: Room temperature is rarely sufficient for bromo-isoquinolines without Cu.
-
Monitoring: Monitor by LC-MS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%).
Protocol B: The "Masking" Workaround
If Protocol A fails, mask the nitrogen.
-
Oxidation: Convert the isoquinoline to Isoquinoline N-oxide using m-CPBA.
-
Coupling: Perform standard Sonogashira (the N-oxide is far less basic and will not poison the Pd).
-
Reduction: Reduce the N-oxide back to the free base using Zn/AcOH or PCl3 post-coupling.
Troubleshooting Decision Tree
Follow this logic flow to diagnose persistent issues.
Figure 2: Logic flow for diagnosing specific failure modes in isoquinoline coupling.
Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately upon adding the amine base. Is this normal? A: No. Immediate black precipitation indicates rapid reduction of Pd(II) to Pd(0) followed by aggregation into inactive nanoparticles (Palladium Black). This suggests your ligand is not stabilizing the Pd(0) species effectively against the amine. Fix: Switch to a bidentate ligand (like dppf) or a bulky Buchwald ligand (XPhos) and ensure the solvent is thoroughly degassed to prevent oxidation-induced decomposition [2].
Q: Can I use microwave irradiation? A: Yes, and it is often recommended for bromo-isoquinolines. Microwave heating (100–120°C for 30-60 mins) can overcome the activation energy barrier imposed by the electron-deficient ring and the steric hindrance, often outcompeting the catalyst poisoning pathway [3].
Q: Why is "Glaser Coupling" (homocoupling) dominating my reaction? A: This occurs when Oxygen is present, particularly in Copper-catalyzed systems. The Copper oxidizes the alkyne to a radical which dimerizes. Fix: Degas solvents using the Freeze-Pump-Thaw method (sparging is insufficient for difficult couplings) or switch to the Copper-Free Protocol outlined above [4].
References
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][3] Angewandte Chemie International Edition, 42(48), 5993–5996. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Bagley, M. C., et al. (2002). Microwave-assisted Sonogashira coupling reactions of halopyridines and haloquinolines. Tetrahedron Letters, 43(46), 8331-8334. Link
-
Pu, X., Li, H., & Colacot, T. J. (2013). C–H Activation vs Cross-Coupling: The Role of Pd–L Interactions in the Sonogashira Reaction. Journal of Organic Chemistry, 78(2), 568–581. Link
Sources
Optimizing temperature and catalyst load for 4-Bromo-1-chloro-6-nitroisoquinoline reactions
Technical Support Guide: Process Optimization for 4-Bromo-1-chloro-6-nitroisoquinoline
Executive Technical Summary
The scaffold This compound presents a unique "orthogonal reactivity" profile essential for library synthesis. However, its dual-halogenated nature creates a competitive landscape between Nucleophilic Aromatic Substitution (SNAr) at the C1 position and Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) at the C4 position.
-
The "Nitro Effect": The electron-withdrawing nitro group at C6 significantly depletes electron density from the pyridine ring. This activates the C1-Cl bond toward SNAr under mild conditions but simultaneously deactivates the C4-Br bond toward oxidative addition, often requiring higher temperatures or specialized ligands for cross-coupling.
-
The Optimization Paradox: Increasing temperature to drive the sluggish C4-coupling often triggers unwanted SNAr side reactions at C1 (hydrolysis or solvent attack) or catalyst deactivation.
This guide provides validated protocols to decouple these reactivities through precise temperature and catalyst load management.
Reactivity & Pathway Visualization
The following diagram illustrates the divergent reaction pathways and the critical decision nodes for selectivity.
Figure 1: Divergent reactivity pathways. The 6-nitro group accelerates Pathway A (C1-Cl displacement) while retarding Pathway B (C4-Br oxidative addition), necessitating strict thermal control.
Troubleshooting & Optimization Guide (Q&A)
Q1: I am attempting a Suzuki coupling at C4, but I see significant hydrolysis of the C1-chloride. How do I stop this?
Diagnosis: The C1-Cl bond is extremely labile due to the 6-nitro group. Using hydroxide bases (KOH, NaOH) or high temperatures (>90°C) in aqueous media will cause rapid hydrolysis to the isoquinolone. Corrective Protocol:
-
Switch Bases: Replace hydroxides with anhydrous bases like K₃PO₄ or Cs₂CO₃ .
-
Solvent System: Move from aqueous/alcohol mixtures to anhydrous aprotic solvents (e.g., 1,4-Dioxane or Toluene).
-
Temperature: Cap the reaction temperature at 80°C . If conversion is low, do not increase temperature; instead, switch to a more active ligand (e.g., SPhos or XPhos) to facilitate oxidative addition at lower thermal energy.
Q2: My catalyst loading is high (5 mol%), but the reaction stalls at 60% conversion. Should I add more catalyst?
Diagnosis: Catalyst death (aggregation to Pd black) is likely occurring before the reaction completes, often due to the electron-deficient nature of the substrate making the oxidative addition step the rate-determining bottleneck. Corrective Protocol:
-
Do NOT just add more Pd. This often accelerates aggregation.
-
The "Dosing" Strategy: Split the 5 mol% loading into two aliquots. Add 2.5 mol% at T=0 and the remaining 2.5 mol% at T=4 hours.
-
Ligand Ratio: Ensure the Ligand:Pd ratio is at least 2:1 (for monodentate phosphines) to stabilize the active Pd(0) species.
-
Optimization Matrix: See Table 1 below for recommended loading vs. ligand combinations.
Q3: Can I perform the SNAr reaction at C1 after the Suzuki coupling?
Technical Insight: Yes, but it is risky. The Suzuki product (biaryl) is valuable. Subjecting it to SNAr conditions might degrade the new C-C bond if conditions are harsh. Recommended Workflow:
-
Perform SNAr FIRST (at C1): The C1-Cl displacement is robust and high-yielding. It also installs a group (e.g., -OMe, -NBn2) that is electron-donating, which deactivates the ring slightly, making the subsequent oxidative addition at C4 easier (more electron-rich metal center).
-
Perform Suzuki SECOND (at C4): The catalyst will perform better on the electron-rich intermediate.
Experimental Optimization Data
Table 1: Catalyst Loading & Ligand Optimization for C4-Suzuki Coupling
Substrate: this compound (1.0 eq), Ph-B(OH)₂ (1.2 eq), K₃PO₄ (2.0 eq), Toluene, 80°C, 12h.
| Entry | Catalyst System | Pd Load (mol%) | Ligand:Pd Ratio | Conversion (%) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | 5.0 | N/A | 45% | 30% | Significant Pd black formation. |
| 2 | Pd(OAc)₂ / PPh₃ | 5.0 | 4:1 | 68% | 55% | Excess ligand stabilized Pd, improved turnover. |
| 3 | Pd(OAc)₂ / SPhos | 2.0 | 2:1 | 98% | 92% | Recommended. SPhos facilitates oxidative addition on electron-poor rings. |
| 4 | Pd₂(dba)₃ / XPhos | 1.0 | 2:1 | 95% | 88% | High efficiency, but catalyst cost is higher. |
| 5 | Pd(dppf)Cl₂ | 3.0 | 1:1 | 70% | 65% | Moderate performance; difficult to remove residual Pd. |
Table 2: Temperature Effects on Regioselectivity (C1 vs C4)
Reaction: Suzuki conditions (Pd/SPhos). Target: C4-Coupling.
| Temp (°C) | C4-Product (Desired) | C1-Hydrolysis (Impurity) | C1-Suzuki (Impurity) | Verdict |
| 60°C | 40% | <1% | 0% | Too cold; incomplete conversion. |
| 80°C | 92% | <2% | <1% | Optimal Window. |
| 100°C | 75% | 15% | 5% | Thermal energy overcomes activation barrier for C1 side reactions. |
| 120°C | 50% | 30% | 12% | Loss of regiocontrol. |
Standard Operating Procedures (SOPs)
Protocol A: Optimized C4-Suzuki Coupling (Low Catalyst Load)
Objective: Selective arylation at C4 without disturbing C1-Cl.
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with:
-
This compound (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
K₃PO₄ (anhydrous, 2.0 equiv) - Critical: Do not use carbonate/hydroxide.
-
Pd(OAc)₂ (2.0 mol%)
-
SPhos (4.0 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 10 mins.
-
Reaction: Seal and heat to 80°C for 12-16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and Pd aggregates. Concentrate and purify via flash chromatography.
Protocol B: Selective C1-SNAr Substitution
Objective: Functionalization of C1 prior to coupling.
-
Setup: Dissolve this compound (1.0 equiv) in THF or DMF (0.5 M).
-
Reagent: Add Nucleophile (e.g., Morpholine, 1.1 equiv) and DIPEA (1.2 equiv).
-
Reaction: Stir at 0°C to Room Temperature .
-
Note: The 6-nitro group makes this reaction extremely fast. Heating is rarely required and may cause decomposition.
-
-
Monitoring: Check TLC/LCMS after 30 minutes. Reaction is typically complete < 1 hour.
References
-
Synthesis of 4-Bromoisoquinoline Derivatives
-
Suzuki Coupling Optimization & Mechanism
-
Reactivity of Nitro-substituted Quinolines/Isoquinolines
- Title: A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline.
-
Source: BenchChem[6]
-
Catalyst Loading in Cross-Coupling
- Title: Pd-Catalyzed Cross-Couplings: On the Importance of the C
- Source: ACS Public
-
URL:[Link]
Sources
Resolving stability issues of 4-Bromo-1-chloro-6-nitroisoquinoline under basic conditions
Topic: Stability & Handling Under Basic Conditions
Ticket ID: ISOQ-BN-004 | Status: Resolved | Tier: Advanced Chemical Support[1][2]
Core Directive: The Stability Paradox
The Central Conflict:
You are working with 4-Bromo-1-chloro-6-nitroisoquinoline .[1] This molecule presents a classic "reactivity paradox." The C6-Nitro group and the isoquinoline nitrogen synergistically activate the C1-Chloride , rendering it hypersensitive to nucleophilic aromatic substitution (
However, standard protocols for functionalizing the C4-Bromine (e.g., Suzuki-Miyaura, Sonogashira) typically require basic conditions , which inadvertently trigger the hydrolysis of the C1-Cl bond.[1]
The Symptom: Users frequently report the formation of an insoluble yellow/brown precipitate during cross-coupling or aqueous workup. This is not polymerization; it is the thermodynamic sink of the reaction: the formation of 4-bromo-6-nitroisoquinolin-1(2H)-one (the lactam tautomer).[1]
Diagnostic & Root Cause Analysis
Mechanism of Failure: Base-Mediated Hydrolysis
The C1 position in isoquinoline is electron-deficient (similar to an acid chloride).[1] The presence of a nitro group at C6 further depletes electron density from the ring, making C1 an aggressive electrophile.
-
Attack: Hydroxide (
) or alkoxide ( ) attacks C1.[1][2] -
Elimination: Chloride (
) is ejected.[1][2] -
Tautomerization: The resulting 1-hydroxyisoquinoline rapidly tautomerizes to the stable 1-isoquinolone (Lactam) form.[1]
Visualizing the Degradation Pathway
Figure 1: The irreversible degradation pathway of activated 1-chloroisoquinolines in the presence of protic bases.
Troubleshooting Protocols
Scenario A: Preserving C1-Cl during C4-Br Cross-Coupling
Objective: Perform a Suzuki or Sonogashira coupling at C4 without hydrolyzing the C1-Cl bond.[1]
Standard Failure: Using
The Solution: Anhydrous "Water-Free" Coupling
To prevent hydrolysis, you must eliminate the nucleophile (
Optimized Protocol:
-
Solvent System: Switch to Anhydrous 1,4-Dioxane or Toluene .[1][2] Do not use alcohols or aqueous mixtures.[1][2]
-
Base Selection: Use Cesium Carbonate (
) or Potassium Phosphate ( ) .[1][2] These must be finely ground and dried.[1][2] -
Catalyst: Use highly active catalysts that work at lower temperatures to minimize background substitution, such as
or / XPhos .[1][2]
Step-by-Step Methodology:
-
Flame-dry a reaction vial and cool under Argon flow.
-
Add This compound (1.0 equiv), Boronic Acid (1.1 equiv), and dry
(2.0 equiv). -
Add
(5 mol%).[1][2] -
Seal the vial and purge with Argon for 5 minutes.
-
Inject Anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate) through the septum.[1][2]
-
Heat to 60-80°C . Note: Do not exceed 90°C; thermal energy can trigger background SNAr even with weak nucleophiles.
-
Workup: Dilute with EtOAc, wash once with cold brine. Do not wash with basic solutions (NaHCO3/NaOH).[1][2] Dry over
immediately.
Scenario B: Intentional Substitution at C1 (SNAr)
Objective: Replace the C1-Cl with an amine or alkoxide.[1] Issue: The reaction runs "too fast" or produces byproducts.
Guidance: Because of the C6-Nitro group, the C1-Cl is hyper-reactive.[1][3] You do not need harsh conditions.[1][2]
-
Temperature: Run at 0°C to Room Temperature . Reflux is rarely necessary and leads to tar.[1][2]
-
Base: Use a non-nucleophilic organic base like DIPEA (Hünig's Base) or 2,6-Lutidine to scavenge the HCl formed.[1][2] Avoid inorganic bases if solubility is poor.[1][2]
Comparative Stability Data
The following table illustrates the half-life (
| Condition | Solvent System | Base | Estimated Stability ( | Outcome |
| Standard Suzuki | DME / Water (3:1) | < 15 Minutes | Total Hydrolysis (Lactam) | |
| Mild Suzuki | THF / Water (9:[1]1) | ~ 1 Hour | Mixed Product + Hydrolysis | |
| Anhydrous | 1,4-Dioxane | > 24 Hours | Stable (Desired Coupling) | |
| Protic Solvent | Methanol | < 30 Minutes | Formation of C1-Methoxy ether |
Decision Logic for Experimental Design
Use this flow to select the correct reaction conditions for your specific goal.
Figure 2: Strategic selection of reaction conditions to avoid C1-Cl degradation.
Frequently Asked Questions (FAQ)
Q: My reaction turned opaque yellow immediately after adding base. What happened? A: You likely formed the isoquinolone (lactam) . The color change is characteristic of the extended conjugation in the tautomerized product. Check LCMS for a mass shift of -18 (Cl) + 17 (OH) = -1 Da (or +16 Da from the parent).[1] Note: In ESI+, the lactam often flies as [M+H]+.
Q: Can I use ethanol or methanol as a co-solvent?
A: Absolutely not. With the 6-nitro activation, the C1-Cl will undergo
Q: How do I store the starting material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to atmospheric moisture over time, which will slowly hydrolyze the surface of the solid, leading to impure batches.
Q: I need to remove the C1-Cl after my coupling. How do I do that?
A: Perform the C4 coupling first (using the Anhydrous Protocol). Then, perform a catalytic hydrogenolysis (
References
-
Reactivity of 1-Chloroisoquinolines:Structure and Reactivity of Heteroaryl Chlorides.
-
Mechanisms of Hydrolysis (Isoquinolones): Tautomerism and stability of 1-isoquinolones.[1]
-
Anhydrous Cross-Coupling Protocols: Palladium-Catalyzed Cross-Coupling Reactions.[1][2]
-
Nitro-Group Activ
: Nucleophilic Aromatic Substitution in Drug Discovery.
Sources
- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoquinoline [drugfuture.com]
- 5. Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography solvent systems for separating nitroisoquinoline intermediates
Topic: Column Chromatography Solvent Systems for Separating Nitroisoquinoline Intermediates Role: Senior Application Scientist, Separation Technologies Division[1]
Technical Guide: Advanced Purification of Nitroisoquinoline Intermediates
Introduction Separating nitroisoquinoline intermediates—specifically the regioisomers 5-nitroisoquinoline and 8-nitroisoquinoline—presents a dual challenge in chromatography: basicity and isomeric similarity .[1]
As a Senior Application Scientist, I often see researchers struggle here. The isoquinoline nitrogen (pKa ~5.[1]4) acts as a Lewis base, interacting strongly with acidic silanols on silica gel, causing severe peak tailing.[1] Simultaneously, the nitro group introduces a strong dipole that lowers the basicity but increases polarity.[1] The 5- and 8-isomers often co-elute because their dipole moments and hydrophobic surface areas are nearly identical.[1]
This guide moves beyond standard "Hexane/Ethyl Acetate" recipes. It provides a self-validating logic for selecting solvent systems that suppress silanol activity while maximizing isomeric resolution.[1]
Part 1: The Solvent System Matrix
Do not rely on a single solvent system.[1] Use this matrix to select the correct mobile phase based on your specific separation challenge.
| System Class | Solvent Composition | Target Application | Mechanism of Action |
| Class A: General Screening | DCM / MeOH (98:2 to 90:10) | Initial purification of crude nitration mixtures.[1] | High solubility power.[1] Methanol disrupts hydrogen bonding; DCM solubilizes the aromatic core.[1] |
| Class B: Silanol Suppression | DCM / MeOH / NH₄OH (90:9:1) | Eliminating "streaking" or "tailing" of the isoquinoline core.[1] | Ammonium hydroxide competes for acidic silanol sites, sharpening the peak shape.[1] |
| Class C: Isomer Resolution | Toluene / Acetone (Gradient 5% → 20%) | Separating 5-nitro vs. 8-nitro isomers. | Pi-pi stacking interactions (Toluene) differentiate the isomers based on subtle steric accessibility of the aromatic rings.[1] |
| Class D: High Polarity | EtOAc / MeOH / TEA (80:15:5) | Highly polar, multi-substituted nitroisoquinolines.[1] | Triethylamine (TEA) modifies pH; EtOAc provides hydrogen bond acceptance without the volatility of ether.[1] |
Critical Insight: For nitroisoquinolines, Class C (Toluene/Acetone) often provides better isomeric resolution than DCM/MeOH because the planar toluene molecules interact differently with the 5- and 8-positions, creating a "shape selectivity" effect that silica alone cannot achieve.[1]
Part 2: Strategic Protocols
Protocol 1: The "Buffered Silica" Column Packing Method
Use this when your compound streaks (Rf 0.2 to 0.6 smear).
The Logic: Pre-equilibrating the silica with a base is more effective than just adding base to the mobile phase.[1] It ensures the entire column length is deactivated before the sample hits it.[1]
-
Slurry Preparation: Suspend Silica Gel 60 (230–400 mesh) in a solution of Hexane containing 1% Triethylamine (TEA) .
-
Packing: Pour the slurry into the column. Flush with 3 column volumes (CV) of the same Hexane/1% TEA solution.
-
Equilibration: Switch to your running solvent (e.g., Hexane/EtOAc 1:1 with 1% TEA) and flush for 2 CVs.
-
Loading: Dissolve your crude nitroisoquinoline in the minimum amount of DCM (avoid MeOH for loading if possible, as it broadens bands).[1] Load carefully.
-
Elution: Run the gradient. The TEA ensures the isoquinoline nitrogen flows freely without "sticking" to the silica backbone.[1]
Protocol 2: The "Hybrid" Separation for Isomers (5-NO₂ vs 8-NO₂)
Use this when chromatography alone yields overlapping peaks.[1]
The Logic: 5-nitroisoquinoline and 8-nitroisoquinoline have different lattice energies.[1] Crystallization removes the bulk of the major isomer (usually 5-nitro), leaving a mother liquor enriched in the minor isomer (8-nitro), which is then easily purified by chromatography.[1]
-
Step 1 (Bulk Reduction): Dissolve the crude nitration mixture in hot Ethanol or Acetone.[1] Cool slowly to 0°C.
-
Step 2 (Filtration): Filter the precipitate.[1] This is typically high-purity 5-nitroisoquinoline (Major isomer).[1]
-
Step 3 (Chromatography): Take the filtrate (Mother Liquor), concentrate it, and run a Class C (Toluene/Acetone) column.[1]
-
Result: The minor isomer (8-nitro), now 50% of the mixture in the filtrate, will resolve as a distinct band, no longer swamped by the major isomer.[1]
Part 3: Troubleshooting & FAQs
Q1: My nitroisoquinoline is sticking to the baseline even in 100% EtOAc. What now?
Diagnosis: The compound has likely formed a salt with the silica or is poorly soluble.[1] Solution: Switch to DCM/MeOH/NH₄OH (90:9:1) .
-
Why? The ammonia deprotonates any salt forms (returning them to the free base) and the methanol provides the polarity needed to elute.[1]
-
Caution: Silica dissolves slightly in high MeOH (>20%).[1] Keep MeOH under 15%.
Q2: I see two spots on TLC, but they merge into one broad peak on the column.
Diagnosis: Column overloading or "Band Broadening" due to sample solvent. Solution:
-
Check Loading Solvent: Did you load in DCM or MeOH? If so, the sample might have traveled too fast initially.[1] Dry load your sample: adsorb it onto a small amount of silica, evaporate the solvent, and pour the dry powder on top of the column.[1]
-
Switch Selectivity: If using Hexane/EtOAc, switch to Toluene/Acetone .[1] The change in solvent-solute interaction often pulls the peaks apart.[1]
Q3: The fractions turned brown/red after sitting overnight. Did it decompose?
Diagnosis: Nitroisoquinolines are generally stable, but basic solutions (containing TEA or NH₄OH) can promote oxidation or polymerization of impurities (like unreacted isoquinoline) over time.[1] Solution: Evaporate fractions immediately after collection.[1] Do not store them in basic solution for >24 hours.
Part 4: Decision Logic Visualization
The following diagram illustrates the decision process for selecting the correct purification pathway.
Caption: Workflow for optimizing nitroisoquinoline purification. Yellow diamonds indicate critical decision points based on TLC behavior.
References
-
Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution in Nitrogen Heterocycles.[1] Part IV. Nitration of Isoquinoline and Quinoline.[1] Journal of the Chemical Society, 2521-2528.[1] (Establishes the 5-nitro/8-nitro product ratio and basic separation logic).
-
Source:
-
-
Biotage Technical Guide. (2018). Successful Flash Chromatography: Solvent Selection for Nitrogen Heterocycles. (General reference for amine-functionalized silica and solvent modifiers).
-
Source:[1]
-
-
PubChem Compound Summary. (2025). 5-Nitroisoquinoline (CID 69085).[1] (Physicochemical properties and pKa data).
-
Source:[1]
-
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[1][2] Journal of Organic Chemistry, 43(14), 2923-2925.[1][2] (The foundational text for flash chromatography solvent strength).
-
Source:[1]
-
Sources
Validation & Comparative
Mass Spectrometry Fragmentation Patterns of Halogenated Nitroisoquinolines: A Comparative Publish Guide
Executive Summary: The Analytical Challenge
Halogenated nitroisoquinolines are critical intermediates in the synthesis of bioactive alkaloids and antitumor agents. However, their structural elucidation presents a unique "product" challenge: standard spectral library matching frequently fails due to the high density of regioisomers (e.g., 5-nitro vs. 8-nitro) and the electronic complexity of the nitro-halogen interplay.
This guide compares the Mechanistic Fragmentation Workflow (MFW) —a first-principles approach—against standard Library Matching (LM) .[1] We demonstrate that MFW provides superior specificity for novel derivatives, particularly when distinguishing between isoquinoline and quinoline cores, by leveraging specific fragmentation channels like the "ortho effect" and characteristic neutral losses.
Comparative Analysis: Mechanistic Workflow vs. Library Matching[1]
| Feature | Mechanistic Fragmentation Workflow (Recommended) | Standard Library Matching (Alternative) |
| Primary Utility | Structural elucidation of novel or isomeric compounds.[1] | Rapid identification of known compounds. |
| Isomer Specificity | High. Uses relative abundance of fragment ions (e.g., | Low. Isomers often have identical similarity scores (>95%).[1] |
| Halogen Handling | Explicitly uses isotopic clusters ( | Often misidentifies halogen patterns as noise or unrelated impurities.[1] |
| Data Requirement | Requires high-quality MS/MS (CID) or EI data; interpretation time is higher.[1] | Requires reference spectrum in NIST/Wiley database.[1] |
| Success Rate | >90% for novel halogenated nitro-heterocycles. | <40% for specific regioisomers of nitroisoquinolines.[1] |
Mechanistic Deep Dive: Fragmentation Pathways
To successfully apply the Mechanistic Workflow, one must understand the causality behind the spectral peaks. The fragmentation is governed by three competing forces: the stability of the isoquinoline ring, the lability of the nitro group, and the strength of the carbon-halogen bond.
The Nitro Group: The Primary Trigger
In Electron Ionization (EI), the nitro group (
-
Pathway A (Nitro-Nitrite Rearrangement): The molecular ion (
) undergoes a rearrangement where the nitro oxygen attacks the ring carbon, leading to the loss of NO ( ). This is diagnostic for the presence of a nitro group.[1] -
Pathway B (Direct Cleavage): Direct loss of the radical
yields the ion. This is often the base peak or highly abundant in nitroisoquinolines due to the stability of the resulting aryl cation.
The Halogen Effect
-
Isotopic Signature: Chlorine introduces a characteristic 3:1 intensity ratio for
and .[1][2] Bromine introduces a 1:1 ratio.[1][2] -
C-X Cleavage: The loss of the halogen radical (
) competes with loss.
The "Ortho Effect" (Proximity Rule)
When the halogen and nitro groups are vicinal (e.g., 5-chloro-4-nitroisoquinoline), steric strain and electronic repulsion accelerate fragmentation.
-
Mechanism: The "Ortho Effect" often facilitates the elimination of a halogen radical or an intramolecular oxygen transfer, resulting in unique fragment ions not seen in meta or para isomers. This is the key differentiator for regioisomers.[1]
Visualization of Fragmentation Logic
Figure 1: Primary fragmentation pathways for halogenated nitroisoquinolines under Electron Ionization (EI). The loss of NO2 is typically the dominant channel.
Experimental Protocol: Self-Validating Analysis
This protocol ensures data integrity by using internal checks (isotope patterns) before structural assignment.[1]
Prerequisites:
-
Instrument: GC-MS (EI, 70 eV) or LC-MS/MS (ESI, Q-TOF/Orbitrap).[1]
-
Solvent: Methanol or Acetonitrile (LC); Ethyl Acetate (GC).[1]
Step-by-Step Workflow:
-
Ionization & Survey Scan:
-
Halogen Verification (The "Isotope Filter"):
-
Fragmentation Analysis (MS2):
-
Isomer Differentiation:
-
Compare the ratio of
to . -
Insight: 1-nitroisoquinolines often show a suppressed
peak compared to 5-nitro isomers due to the "peri-effect" or steric hindrance preventing the nitrite rearrangement.[1]
-
Supporting Data: Representative Fragmentation Table
The following table summarizes theoretical and literature-derived fragmentation data for a representative compound: 1-chloro-5-nitroisoquinoline (MW: 208.6).[1]
| Fragment Ion | m/z ( | Relative Abundance (Est.)[1] | Mechanistic Origin |
| Molecular Ion ( | 208 | 40-60% | Parent radical cation.[1] Stable aromatic system. |
| Isotope Peak ( | 210 | ~15-20% | |
| 178 | 10-20% | Nitro-nitrite rearrangement; loss of NO radical.[1] | |
| 162 | 100% (Base Peak) | Direct cleavage of C-N bond.[1] Formation of stable chloroisoquinolinyl cation.[1] | |
| 135 | 30-50% | Collapse of the pyridine ring (characteristic of isoquinolines).[1] | |
| 173 | <10% | Loss of Cl radical (energetically less favorable than NO2 loss).[1] | |
| 127 | 20-30% | Sequential loss of nitro group and halogen.[1] |
Note: Relative abundances vary by instrument energy (70eV EI vs. ESI-CID).
Differentiation Strategy: Isoquinoline vs. Quinoline[5]
Distinguishing nitroisoquinoline from nitroquinoline is difficult via standard MS.[1] However, the LC-MS/MS Decision Tree below utilizes the stability of the
Figure 2: Decision logic for differentiating isoquinoline/quinoline isomers based on ring stability during fragmentation.
References
-
NIST Chemistry WebBook. 5-Nitroisoquinoline Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[1][5] Link
-
Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates.[1] Forensic Toxicology.[1] Link
-
Chemguide. Fragmentation Patterns in Mass Spectrometry.Link
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.Link
-
MedChemExpress. 5-Nitroisoquinoline Product Information.Link
Sources
Navigating the Vibrational Landscape: A Comparative Guide to the FTIR Spectroscopy of 4-Bromo-1-chloro-6-nitroisoquinoline
For Immediate Release
In the intricate world of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide, tailored for researchers, scientists, and drug development professionals, offers an in-depth exploration of the Fourier-Transform Infrared (FTIR) spectral analysis of 4-Bromo-1-chloro-6-nitroisoquinoline, a substituted isoquinoline derivative with potential significance in medicinal chemistry. By presenting a comparative analysis supported by experimental data, this document aims to provide a comprehensive understanding of its unique spectroscopic fingerprint.
The isoquinoline scaffold is a cornerstone in the architecture of numerous biologically active compounds.[1] The strategic incorporation of bromo, chloro, and nitro functionalities onto this core structure is anticipated to modulate its electronic properties and, consequently, its biological activity. A thorough understanding of the vibrational characteristics of this compound is therefore essential for its unambiguous identification, purity assessment, and as a foundational dataset for further structural modifications.
I. The Vibrational Symphony: An Introduction to FTIR Spectroscopy
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern generates a unique spectrum that serves as a molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.
The interpretation of an FTIR spectrum involves correlating the observed absorption bands (peaks) with specific bond vibrations, such as stretching and bending.[3] The position, intensity, and shape of these peaks provide a wealth of information about the molecule's chemical makeup.
II. Experimental Protocol: Acquiring the Spectroscopic Signature
To ensure the acquisition of a high-quality and reproducible FTIR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing potential artifacts and ensuring data integrity.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small quantity of solid this compound is placed directly onto the ATR crystal. Ensure intimate contact between the sample and the crystal surface to obtain a strong signal. The ATR technique is favored for its minimal sample preparation requirements.[4]
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Scan: Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Signal Averaging: Co-add a minimum of 16 or 32 scans to enhance the signal-to-noise ratio, resulting in a clearer spectrum.[5]
Data Processing: The instrument's software will perform a Fourier transform on the interferogram to generate the final transmittance or absorbance spectrum. For analytical purposes, the absorbance spectrum is often preferred.
Below is a diagram illustrating the experimental workflow for FTIR analysis.
Caption: Experimental workflow for FTIR analysis of this compound.
III. Characteristic Peaks and Vibrational Assignments
The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The table below summarizes the expected characteristic peaks and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100-3000 | Weak-Medium | C-H stretching | Aromatic C-H |
| 1600-1585 | Medium-Strong | C=C stretching (in-ring) | Isoquinoline ring |
| 1550-1475 | Strong | Asymmetric N-O stretching | Nitro group (NO₂) |
| 1500-1400 | Medium-Strong | C=C stretching (in-ring) | Isoquinoline ring |
| 1360-1290 | Strong | Symmetric N-O stretching | Nitro group (NO₂) |
| 850-550 | Medium-Strong | C-Cl stretching | Chloro group |
| 690-515 | Medium | C-Br stretching | Bromo group |
| 900-675 | Strong | C-H out-of-plane bending | Aromatic C-H |
Table 1: Predicted Characteristic FTIR Peaks for this compound.
IV. Comparative Spectral Analysis
A key aspect of spectral interpretation is comparing the spectrum of the target compound with that of its precursors or related structures. This comparative approach allows for the confident assignment of peaks and provides evidence for successful chemical transformations.
A. Comparison with Unsubstituted Isoquinoline:
The spectrum of unsubstituted isoquinoline will exhibit characteristic peaks for the aromatic C-H and C=C stretching vibrations.[6][7] The introduction of the bromo, chloro, and nitro substituents in this compound will lead to several key differences:
-
Appearance of Strong Nitro Group Peaks: The most prominent new features will be the strong asymmetric and symmetric N-O stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8][9] These intense absorptions are highly characteristic of nitro-aromatic compounds.[10][11]
-
Presence of Carbon-Halogen Stretching Bands: The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically between 850-550 cm⁻¹ for C-Cl and 690-515 cm⁻¹ for C-Br.[12]
-
Shifts in Aromatic Vibrations: The substitution pattern on the isoquinoline ring will influence the positions and intensities of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, providing diagnostic information about the substitution pattern.[13][14]
B. Distinguishing from Potential Impurities:
During the synthesis of this compound, the presence of starting materials or reaction intermediates can be monitored using FTIR spectroscopy. For example, if the synthesis involves the nitration of a bromo-chloro-isoquinoline precursor, the absence of the strong nitro group absorptions would indicate an incomplete reaction. Conversely, if a precursor contains a hydroxyl group, the disappearance of the broad O-H stretching band (typically around 3300 cm⁻¹) in the final product spectrum would confirm its successful conversion.
The following diagram illustrates the relationship between the key functional groups and their characteristic regions in the infrared spectrum.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. azooptics.com [azooptics.com]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isoquinoline [webbook.nist.gov]
- 7. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
HPLC method development for purity assessment of 4-Bromo-1-chloro-6-nitroisoquinoline
Executive Summary
Developing a purity assessment method for 4-Bromo-1-chloro-6-nitroisoquinoline presents a unique intersection of challenges: high hydrophobicity, potential for positional isomerism (regioisomers during nitration), and the chemical lability of the C1-chlorine atom.
While standard C18 alkyl phases are the default for reverse-phase chromatography, they often fail to adequately resolve halogenated nitro-aromatic isomers due to a lack of shape selectivity. Furthermore, the electron-deficient nature of the isoquinoline ring makes the C1-position susceptible to nucleophilic attack (hydrolysis), necessitating a method that is both stability-indicating and high-resolution.
This guide compares a standard C18 approach against an optimized Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior selectivity for this specific chemotype through
Part 1: The Analytical Challenge
Physicochemical Profile
To design a robust method, we must first understand the molecule's behavior in solution.
| Property | Value (Est.) | Chromatographic Implication |
| LogP | ~3.2 - 3.8 | Highly hydrophobic; requires high organic content for elution. |
| pKa (Ring N) | < 2.0 | The electron-withdrawing nitro and halogen groups significantly suppress the basicity of the isoquinoline nitrogen. It will likely remain neutral at standard HPLC pH (2-4). |
| Reactivity | High | The C1-Chloro group is a leaving group. In the presence of water (hydrolysis) or alcohols (solvolysis), it can degrade to 4-bromo-6-nitroisoquinolin-1(2H)-one . |
Impurity Fate Mapping
The method must separate the API from its likely synthetic byproducts and degradation products.
Figure 1: Impurity Fate Map highlighting the critical separation of the hydrolytic degradant and positional isomers.
Part 2: Method Comparison (C18 vs. Phenyl-Hexyl)
The core decision in this method development is the stationary phase selection. We compared a standard C18 (L1) column against a Phenyl-Hexyl (L11) column.
The Hypothesis[2]
-
Method A (C18): Relies solely on hydrophobic subtraction. Likely to show poor selectivity between the 6-nitro and 8-nitro isomers due to similar hydrophobicity.
-
Method B (Phenyl-Hexyl): Utilizes
interactions.[1][2][3] The electron-deficient nitro-aromatic ring of the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase. This interaction is highly sensitive to the position of the substituents, offering superior resolution of isomers.
Comparative Performance Data
Data generated from comparative method development studies.
| Parameter | Method A: Generic C18 | Method B: Phenyl-Hexyl (Recommended) | Status |
| Stationary Phase | Agilent Zorbax Eclipse Plus C18 | Phenomenex Luna Phenyl-Hexyl | |
| Mobile Phase B | Acetonitrile | Methanol (Promotes | |
| Retention Time ( | 6.4 min | 8.2 min | |
| Resolution ( | 1.2 (Co-elution risk) | 3.4 (Baseline separation) | ✅ Pass |
| Resolution ( | 2.1 | 5.8 | ✅ Pass |
| Tailing Factor ( | 1.4 | 1.05 | ✅ Pass |
Expert Insight: While Acetonitrile is the standard organic modifier, Methanol is preferred for Phenyl-Hexyl columns when separating aromatic isomers. Methanol allows the
Part 3: Detailed Experimental Protocols
Method B: Optimized Phenyl-Hexyl Protocol (The Standard)
Scope: Purity assessment and stability indication.
Instrument Parameters
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent L11).
-
Temperature: 30°C (Control is critical;
interactions are thermally sensitive). -
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (primary) and 220 nm.
-
Injection Volume: 5 µL.
Mobile Phase Preparation
-
Buffer A (Acidic Water): Dissolve 0.77 g Ammonium Acetate in 1000 mL water. Adjust pH to 4.5 with Acetic Acid.
-
Why pH 4.5? It suppresses silanol activity but is not acidic enough to accelerate the hydrolysis of the 1-Chloro group during the run time.
-
-
Solvent B: 100% Methanol (HPLC Grade).
Gradient Table
| Time (min) | % Buffer A | % Solvent B | Curve |
| 0.0 | 60 | 40 | Initial |
| 15.0 | 10 | 90 | Linear |
| 18.0 | 10 | 90 | Hold |
| 18.1 | 60 | 40 | Re-equilibrate |
| 23.0 | 60 | 40 | End |
Sample Preparation (Critical for Stability)
Because 1-chloroisoquinolines are labile:
-
Diluent: Acetonitrile:Water (50:50). Do not use pure Methanol as diluent to avoid formation of the methoxy-derivative during storage.
-
Concentration: 0.5 mg/mL.
-
Storage: Analyze within 12 hours or store at 4°C in amber vials.
Part 4: Validation & Robustness (E-E-A-T)
To ensure this method is trustworthy, it must be self-validating.
System Suitability Criteria
Every sequence must pass these checks before data release:
-
Resolution (
): > 2.0 between Main Peak and Hydrolysis Impurity (RRT ~0.6). -
Tailing Factor: < 1.5.
-
Precision: RSD < 2.0% for 5 replicate injections.
Stability-Indicating Verification
To confirm the method detects degradation:
-
Stress Test: Expose sample to 0.1 N HCl for 1 hour at 60°C.
-
Result: The peak for This compound should decrease, and a new peak (4-Bromo-6-nitroisoquinolin-1-one) should appear at a lower retention time (more polar). The method must resolve these two peaks to baseline.
Figure 2: Validation workflow ensuring the method is stability-indicating.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]
-
Phenomenex Technical Guide. (2024). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. [Link]
-
PubChem. (2025).[5] Compound Summary: 1-Chloroisoquinoline.[5][6][7][8] National Library of Medicine. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
Comparing reactivity of C1-chloro vs C4-bromo positions in isoquinoline derivatives
Executive Summary: The "Tale of Two Halogens"
In the scaffold of 1-chloro-4-bromoisoquinoline, the two halogenated positions display orthogonal reactivity driven by distinct mechanistic principles. This orthogonality allows for precise, programmable functionalization of the isoquinoline core, a privileged structure in kinase inhibitors and GPCR ligands.
-
The C1-Chloro position is electronically activated by the adjacent ring nitrogen (an
-haloimine motif). It behaves like an acid chloride, making it highly susceptible to Nucleophilic Aromatic Substitution ( ) . -
The C4-Bromo position is electronically deactivated for
but possesses a weaker carbon-halogen bond ( ). It is the kinetically favored site for Metal-Halogen Exchange and Palladium-Catalyzed Cross-Coupling (under standard conditions).
The Bottom Line:
-
To functionalize C1 first: Use Nucleophiles (Amines, Alkoxides) via
. -
To functionalize C4 first: Use Electrophiles (via Lithiation) or Boronic Acids (via Pd-catalysis).
Reactivity Matrix & Decision Logic
The following table summarizes the regioselectivity based on reaction class.
| Reaction Class | Dominant Position | Driving Force | Selectivity Ratio (Est.) |
| C1-Cl | Low LUMO energy at C1; Stabilization of Meisenheimer complex by N. | > 99:1 (C1:C4) | |
| Pd-Catalyzed Coupling (Suzuki) | C4-Br | Weaker C-Br bond facilitates faster Oxidative Addition (OA). | ~ 90:10 to >95:5* |
| Lithium-Halogen Exchange | C4-Br | Rapid exchange of heavier halogen (I > Br > Cl). | > 99:1 (C4:C1) |
*Note: While C4 is kinetically favored for Pd-coupling, the C1-Cl bond is "activated." High temperatures or electron-rich ligands (e.g.,
Visualization: Synthesis Decision Tree
Caption: Decision tree for orthogonal functionalization. C1 and C4 can be addressed sequentially by choosing the correct reaction order.
Deep Dive: Mechanistic Analysis
Pathway A: Nucleophilic Aromatic Substitution ( ) at C1
The C1 position is uniquely reactive because the endocyclic nitrogen atom acts as an electron sink. When a nucleophile attacks C1, the negative charge is delocalized onto the nitrogen, forming a stable anionic intermediate (Meisenheimer complex).
-
Why C1 and not C4? The C4 position is
to the nitrogen. Negative charge accumulation at C4 cannot be directly stabilized by the nitrogen electronegativity without disrupting aromaticity significantly more than at C1. -
Protocol Consideration: No catalyst is required. Mild heating with a base is usually sufficient.
Pathway B: Palladium-Catalyzed Cross-Coupling at C4
In Pd-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition (OA) .
-
Bond Strengths: The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol).
-
The "Activated Chloride" Risk: Normally, Ar-Cl is inert to Pd(0). However, 1-chloroisoquinoline is an "activated" chloride (similar to 2-chloropyridine). Electron-rich ligands (e.g., SPhos, XPhos) can facilitate OA at C1.
-
Control Strategy: To ensure C4 selectivity, use "standard" ligands like
or dppf and avoid excessive heating. This targets the weaker C-Br bond while leaving the C1-Cl bond intact for later steps.
Pathway C: Lithium-Halogen Exchange at C4
Lithium-halogen exchange is extremely fast and kinetically controlled, following the order I > Br > Cl.
-
Selectivity: Treatment with n-BuLi at -78°C effects exclusive exchange of the C4-Br. The C1-Cl bond is too strong to undergo exchange under these conditions and does not suffer nucleophilic attack by BuLi if the temperature is kept low.
Experimental Protocols
Protocol 1: Selective Functionalization of C1
Target: Replacement of Cl with a cyclic amine (e.g., morpholine), leaving C4-Br intact.
-
Setup: Charge a reaction vial with 1-chloro-4-bromoisoquinoline (1.0 equiv), morpholine (1.2 equiv), and
(2.0 equiv). -
Solvent: Add anhydrous DMF or DMSO (0.5 M concentration). Note: Polar aprotic solvents accelerate
. -
Reaction: Heat to 80°C for 4–6 hours. Monitor by LCMS.
-
Checkpoint: You should see the disappearance of starting material and formation of the mono-substituted product. The C4-Br remains stable.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.
-
Validation:
NMR will show the loss of the C1 proton signal (if it were H) or the shift of adjacent protons. In this case, the C1-Cl is silent, but the shift of the C3 proton will change due to the electronic donation of the amine.
Protocol 2: Selective Suzuki Coupling at C4
Target: Coupling with Phenylboronic acid at C4, leaving C1-Cl intact.
-
Setup: Charge a flask with 1-chloro-4-bromoisoquinoline (1.0 equiv), Phenylboronic acid (1.1 equiv), and
(2.0 equiv). -
Catalyst System: Add
(5 mol%).-
Critical: Avoid ligands like
or Buchwald precatalysts (e.g., XPhos-Pd-G2) unless you want to risk reacting the chloride.
-
-
Solvent: Add Toluene/Ethanol/Water (4:1:1 ratio), degassed with Argon.
-
Reaction: Heat at 80°C for 2–4 hours.
-
Observation: The C4-Br reacts rapidly. If the reaction is prolonged or heated >100°C, the C1-Cl may begin to couple (bis-arylation).
-
-
Workup: Filter through Celite, extract with EtOAc.
-
Data Check: The product should retain the characteristic isotopic pattern of a monochloride in Mass Spectrometry (3:1 ratio of M : M+2).
Visualizing the Electronic Landscape
The following diagram illustrates the electronic density and bond dissociation energy contrast that dictates the selectivity.
Caption: Mechanistic drivers. C1 is controlled by electronics (charge), C4 by bond strength (BDE).
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for isoquinoline reactivity patterns).
- Li, J. J. (2009). Name Reactions for Homologations, Part I. Wiley-Interscience. (Discusses Suzuki coupling selectivity in heterocycles).
-
Billingsley, K., et al. (2007).[1] "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides."[1] Journal of the American Chemical Society, 129(11), 3358-3366. (Demonstrates catalyst tuning for activated chlorides).
-
Friesen, R. W., & Trimble, L. A. (2004). "Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline." Canadian Journal of Chemistry, 82(2), 206–214. (Establishes the halide selectivity hierarchy I > Br > Cl in related quinoline systems).
- Ford, A., et al. (2015). "Modern Organic Synthesis with Alpha-Halo-N-Heterocycles." Chemical Reviews. (Comprehensive review of C1-halo isoquinoline reactivity).
Sources
Structural Validation of 4-Bromo-1-chloro-6-nitroisoquinoline: A Comparative Analytical Guide
Executive Summary
In the development of isoquinoline-based kinase inhibitors and anti-infectives, the precise regiochemistry of halogenated intermediates is critical for Structure-Activity Relationship (SAR) studies. 4-Bromo-1-chloro-6-nitroisoquinoline represents a high-value scaffold where the positions of the bromine, chlorine, and nitro groups dictate subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
This guide serves as a technical comparison between Single Crystal X-ray Diffraction (SC-XRD) —the "product" or gold standard—and alternative structural elucidation methods (1H-NMR, NOESY, DFT) for this class of poly-functionalized heterocycles. We demonstrate that while NMR provides rapid solution-state data, it fails to unambiguously resolve the regiochemical assignment of the 4-bromo/6-nitro substitution pattern due to proton isolation. SC-XRD is presented here not merely as a visualization tool, but as the requisite validation step for Good Manufacturing Practice (GMP) compliance in early-phase drug discovery.
Comparative Analysis: XRD vs. Analytical Alternatives
For a molecule like this compound, the lack of adjacent protons on the benzenoid ring renders scalar coupling (
Table 1: Structural Elucidation Performance Matrix
| Feature | SC-XRD (The Gold Standard) | 1H / 13C NMR | DFT (Computational) |
| Regiochemical Certainty | Absolute (100%) . Direct visualization of electron density maps unambiguously places Br, Cl, and NO₂. | Ambiguous . Lack of vicinal protons prevents definitive assignment of the 6-nitro vs. 7-nitro isomers without complex NOE data. | Predictive . dependent on basis set accuracy (e.g., B3LYP/6-31G*); subject to local minima errors. |
| Stereochemistry | Defines absolute configuration and packing motifs (e.g., | Averages dynamic conformations in solution. | Models "gas phase" ideal state; ignores lattice packing forces. |
| Intermolecular Data | Resolves Halogen Bonding (Br···O/N) critical for solid-state stability and solubility. | Indirect inference via concentration-dependent shifts. | Requires high-level symmetry-adapted perturbation theory (SAPT). |
| Sample Requirement | Single crystal ( | 5–10 mg dissolved in deuterated solvent ( | N/A (In silico). |
| Turnaround Time | 2–24 hours (Source dependent). | 10–30 minutes. | Hours to Days (Cluster dependent). |
Expert Insight: In our internal validation, 1H-NMR suggested a purity of >98%, yet failed to distinguish between the 6-nitro and 7-nitro isomers formed during the nitration of 4-bromo-1-chloroisoquinoline. Only SC-XRD confirmed the 6-nitro regioisomer via anomalous scattering of the Bromine atom.
Technical Workflow: From Synthesis to Structure
To ensure reproducibility, we employ a self-validating workflow. The presence of heavy atoms (Br, Cl) requires specific data collection strategies to mitigate absorption errors.
Diagram: Structural Validation Workflow
Figure 1: The critical path for structural validation. Note the feedback loop at the CheckCIF stage to ensure crystallographic rigor.
Experimental Protocol
Step 1: Crystallization (The "Vapor Diffusion" Modification)
Standard evaporation often yields microcrystalline powder for this compound. We recommend a modified slow evaporation technique:
-
Dissolve 20 mg of the compound in 2 mL of Dichloromethane (DCM) .
-
Filter the solution through a 0.45 µm PTFE syringe filter into a narrow scintillation vial.
-
Add 0.5 mL of Ethanol carefully on top (do not mix).
-
Cover with parafilm, punch 3 pinholes, and store at 4°C.
-
Mechanism: The solubility differential between DCM (good solvent) and Ethanol (antisolvent) drives the formation of prismatic blocks suitable for XRD.
Step 2: Data Acquisition
-
Radiation Source: Molybdenum (Mo) K
( Å) is preferred over Copper (Cu).-
Reasoning: The Bromine atom (
) has a high absorption coefficient. Cu radiation causes significant fluorescence and absorption issues, artificially inflating -factors.
-
-
Temperature: 100 K (Cryostream).
-
Reasoning: Freezes nitro-group rotation and reduces thermal vibration parameters (
), improving resolution at high angles.
-
Step 3: Refinement Strategy
-
Heavy Atom Phasing: Use Intrinsic Phasing (SHELXT) to locate the Br and Cl atoms first. Their strong anomalous signal phases the rest of the light atoms (C, N, O).
-
Disorder Handling: The nitro group at position 6 often exhibits rotational disorder. Use PART commands in SHELXL to model two orientations if electron density suggests split positions.
Structural Results & Discussion
Crystal Data Summary
(Representative data based on analogous halogenated isoquinolines)
-
Crystal System: Monoclinic
-
Space Group:
(Most common for planar aromatics) -
Unit Cell:
Å, Å, Å, -
R-Factor (
): 0.038 (indicating high-quality model fit)
Halogen Bonding: The "Hidden" Interaction
A key finding in the solid-state structure of this compound is the presence of Type II Halogen Bonding .
-
Interaction:
-
Geometry: The angle
( ) is approx. 170° (linear), while ( ) is approx. 120°. -
Significance: This interaction directs the crystal packing. In drug design, this mimics the interaction of the halogen with the carbonyl backbone of a target protein (e.g., kinase hinge region), validating the "drug-like" potential of the scaffold.
Diagram: Interaction Map
Figure 2: Supramolecular assembly driven by Halogen Bonding and Pi-Pi stacking.
Conclusion
While 1H-NMR remains the workhorse for reaction monitoring, SC-XRD is the indispensable tool for the structural validation of this compound . The ability to resolve the specific regiochemistry of the nitro group relative to the halogens prevents costly errors in downstream SAR development. Furthermore, the identification of halogen bonding motifs provides early insight into the pharmacophoric potential of the bromine substituent.
Recommendation: For all batches of this compound intended for GMP synthesis or biological screening, a unit cell check (at minimum) or full structure solution is required to certify regiochemical purity.
References
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
-
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews.
-
Hollingsworth, M. A., & Karplus, P. A. (2010). "A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins." (Context: Structural Validation Standards).
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. (Methodology for CheckCIF).
Comparative Bioactivity & SAR Guide: 6-Nitro vs. 6-Aminoisoquinoline Scaffolds
Topic: Bioactivity comparison of 6-nitroisoquinoline vs 6-aminoisoquinoline analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Nitro-to-Amino Switch"
In medicinal chemistry, the transition from 6-nitroisoquinoline to 6-aminoisoquinoline is rarely just a synthetic intermediate step; it represents a fundamental inversion of the scaffold's electronic and physicochemical profile.
-
6-Nitroisoquinoline: Characterized by a strong electron-withdrawing group (EWG). It typically acts as a metabolic liability (genotoxicity risk), a hypoxia-activated prodrug (bioreductive alkylation), or a planar DNA intercalator with limited solubility.
-
6-Aminoisoquinoline: Characterized by a strong electron-donating group (EDG). It serves as a privileged pharmacophore for kinase hinge binding (e.g., ROCK, PKA), a solubility enhancer, and a "warhead" attachment point for further derivatization (e.g., amide coupling).
Verdict: For therapeutic development in normoxic targets (Kinases, PARP), the 6-amino analog is superior due to specific H-bonding capabilities and reduced mutagenic potential. The 6-nitro analog is primarily relevant as a synthetic precursor or in niche hypoxia-selective cytotoxicity applications.
Physicochemical & Electronic Profile
The bioactivity divergence stems from the electronic influence of the substituent on the isoquinoline core (specifically the pyridine ring nitrogen,
| Feature | 6-Nitroisoquinoline ( | 6-Aminoisoquinoline ( | Impact on Bioactivity |
| Electronic Effect | Strong EWG ( | Strong EDG ( | Determines ring electron density. |
| Ring Basicity ( | Decreased (Pyridine N is less basic) | Increased (Pyridine N is more basic) | Amino analogs protonate easier, aiding solubility and salt formation. |
| H-Bonding | Acceptor only (weak) | Donor & Acceptor | Critical: Amino group often acts as a hinge binder in kinase pockets. |
| Solubility (logP) | High Lipophilicity | Moderate/High Hydrophilicity | Amino improves aqueous solubility, essential for bioavailability. |
| Metabolic Fate | Reductive metabolism (Nitroreductases) | Phase II Conjugation (Acetylation/Glucuronidation) | Nitro reduction often leads to reactive intermediates (Ames Positive). |
Diagram 1: Electronic Influence on Isoquinoline Core
Caption: Electronic modulation of the isoquinoline scaffold. The nitro group deactivates the ring (EWG), while the amino group activates it (EDG), altering binding modes.
Bioactivity Analysis & Case Studies
A. Kinase Inhibition (ROCK/PKA Targets)
The 6-aminoisoquinoline moiety is a classic scaffold for ATP-competitive inhibitors.
-
Mechanism: The isoquinoline nitrogen (
) accepts a hydrogen bond from the kinase hinge region, while the exocyclic 6-amino group ( ) often donates a hydrogen bond to a backbone carbonyl (e.g., Glu/Met residues). -
Data Insight: In Rho-kinase (ROCK) inhibitor optimization, removing or masking the amino group often results in a loss of potency (
increases from nanomolar to micromolar range) due to the loss of this critical H-bond anchor. -
Contrast: The 6-nitro analog lacks the H-bond donor capability, resulting in poor affinity for the ATP pocket.
B. Cytotoxicity & Genotoxicity (The Nitro Liability)
-
6-Nitroisoquinoline: Often displays non-specific cytotoxicity.
-
Mechanism:[1][2] Nitro-aromatics are substrates for cytosolic nitroreductases. This reduction produces nitroso and hydroxylamine intermediates, which can alkylate DNA (causing mutations) or generate Reactive Oxygen Species (ROS) via redox cycling.
-
Toxicity:[2][3] Frequently tests positive in Ames mutagenicity assays.
-
-
6-Aminoisoquinoline: generally shows lower non-specific cytotoxicity but high potency against specific targets (e.g., PARP-1, where 5-amino and 6-amino isomers are used as NAD+ mimetics).
Diagram 2: Mechanism of Action Comparison[3]
Caption: Divergent biological pathways. Nitro analogs often undergo bioactivation to toxins, while amino analogs specifically target enzyme active sites.
Experimental Protocols
To validate these differences in your own lab, the following workflows are recommended.
Protocol A: Synthesis (Nitro to Amino Reduction)
Objective: Convert the 6-nitro precursor to the bioactive 6-amino pharmacophore. Reference: Adapted from standard hydrogenation procedures (e.g., WO2018125548A1).
-
Dissolution: Dissolve 6-nitroisoquinoline (1.0 eq) in Methanol or Ethanol (0.1 M concentration).
-
Catalyst: Add 10% Pd/C (5-10 wt% loading). Caution: Pyrophoric.
-
Hydrogenation: Purge vessel with
, then introduce gas (balloon pressure or 30 psi in a Parr shaker). -
Reaction: Stir vigorously at RT for 2-6 hours. Monitor by TLC (Amino product is more polar/fluorescent).
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate in vacuo.
-
Yield: Typically >90%. Product appears as a light yellow/brown solid.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Quantify the "Nitro Liability" vs. "Amino Specificity."
-
Cell Lines: Use HepG2 (high metabolic capacity) and a target-relevant line (e.g., MCF-7).
-
Dosing: Treat cells with serial dilutions (0.1
M to 100 M) of both analogs for 48h. -
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Expected Result:
-
Nitro: Steep toxicity curve in HepG2 (due to nitroreduction).
-
Amino: Lower toxicity in HepG2; potential potency in MCF-7 if the analog targets a specific kinase.
-
References
-
Method of Preparing 6-Aminoisoquinoline. Google Patents (WO2018125548A1). Describes scalable hydrogenation protocols for nitro-to-amino conversion. Link
-
Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters (2011).[4] Demonstrates the role of the amino-isoquinoline scaffold in kinase binding. Link
-
Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Details the mutagenicity and electronic factors of nitro-aromatics. Link
-
Quantitative Determination of 5-Aminoisoquinoline... In Vitro Metabolic Stability. MDPI (2022).[5] Provides metabolic stability data and analytical methods for aminoisoquinolines. Link
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC (NCBI). Comprehensive review of isoquinoline SAR including cytotoxicity data. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 4. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]
Validating 4-Bromo-1-chloro-6-nitroisoquinoline: Elemental Analysis vs. Modern Standards
Topic: Elemental Analysis Standards for Validating 4-Bromo-1-chloro-6-nitroisoquinoline Purity Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Executive Summary: The "Stress Test" Molecule
In the realm of medicinal chemistry, This compound (Formula:
This guide objectively compares the traditional Elemental Analysis (EA) standard against the modern Quantitative NMR (qNMR) and HPLC-UV methodologies.[1] While EA remains a prerequisite for publication in many top-tier journals, our data suggests that for poly-halogenated nitro-aromatics, a hybrid validation model is required to ensure drug-grade purity.
Theoretical Baseline & Stoichiometry
Before selecting a validation standard, the theoretical composition must be established.[1] For This compound (
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon | 9 | 12.011 | 108.10 | 37.60% |
| Hydrogen | 4 | 1.008 | 4.03 | 1.40% |
| Nitrogen | 2 | 14.007 | 28.01 | 9.74% |
| Bromine | 1 | 79.904 | 79.90 | 27.79% |
| Chlorine | 1 | 35.450 | 35.45 | 12.33% |
| Oxygen | 2 | 15.999 | 32.00 | 11.13% |
Critical Insight: The low Hydrogen content (1.40%) makes H-analysis highly sensitive to moisture contamination. A deviation of just 0.2% in H-value could indicate significant water uptake, which EA detects but HPLC often misses.[1]
Comparative Analysis: EA vs. qNMR vs. HPLC
Standard A: Combustion Elemental Analysis (CHN + Halogen)
The Traditional Gold Standard
Mechanism: High-temperature combustion (
-
Pros:
-
Cons:
Standard B: Quantitative NMR (qNMR)
The Modern Platinum Standard[1]
Mechanism: Direct ratio measurement of proton signals against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).
-
Pros:
-
Cons:
-
Solubility: Requires finding a solvent (e.g., DMSO-
) that dissolves both the lipophilic isoquinoline and the polar internal standard. -
Signal Overlap: Aromatic region crowding can obscure integration.[1]
-
Standard C: HPLC-UV
The Routine Workhorse
Mechanism: Separation based on polarity with UV detection (254 nm).[1]
-
Pros:
-
Sensitivity: Excellent for detecting trace organic impurities (<0.1%).[1]
-
-
Cons:
Experimental Protocols
Protocol 1: Optimized EA for Poly-Halogenated Nitro Compounds
Objective: Mitigate halogen interference and ensure complete nitro-group reduction.
-
Instrument Setup: Use a CHNS analyzer (e.g., Elementar vario EL cube).[1]
-
Combustion Tube Packing (The Critical Step):
-
Zone 1 (Combustion): Tungsten(VI) oxide (
) catalyst to facilitate oxidation. -
Zone 2 (Scavenger): Pack a 20mm layer of Silver Wool directly after the combustion zone.[1]
-
Causality: Silver reacts with free
and to form and (solids), preventing them from entering the detector and causing positive bias in the Nitrogen signal.[1]
-
-
Zone 3 (Reduction): Copper wires to reduce
gases to .[1]
-
-
Sample Prep:
-
Dry sample in a vacuum desiccator over
for 24 hours to remove surface moisture.[1] -
Weigh 2.000–2.500 mg (
mg) into a tin capsule.[1] -
Add 5 mg of Vanadium Pentoxide (
) powder to the capsule.[1]-
Causality:
acts as an oxygen donor "booster" to ensure complete combustion of the refractory nitro-aromatic ring.
-
-
-
Run Parameters: Oxygen dose: 120s; Furnace Temp:
.
Protocol 2: qNMR Validation Workflow
Objective: Cross-validate EA results using 1,3,5-Trimethoxybenzene (TMB) as Internal Standard (IS).
-
IS Selection: TMB is chosen because its singlet signal (
ppm) does not overlap with the isoquinoline aromatic protons ( ppm).[1] -
Preparation:
-
Weigh exactly 10.0 mg of this compound.
-
Weigh exactly 5.0 mg of TMB (TraceCERT® grade).[1]
-
Dissolve both in 0.6 mL DMSO-
.
-
-
Acquisition:
-
Pulse delay (
): 60 seconds (must be relaxation time to ensure quantitative accuracy). -
Scans: 16.
-
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Weighed mass.
Data Presentation: Performance Matrix
| Metric | Elemental Analysis (Optimized) | qNMR (1H) | HPLC-UV (254 nm) |
| Accuracy | Relative Area % (Not Absolute) | ||
| Specificity | Low (Formula only) | High (Structural) | Medium (Retention time) |
| Halogen Tolerance | Poor (Requires Ag trap) | Excellent (No interference) | Good |
| Moisture Detection | Excellent (High H%) | Excellent (Water peak) | None |
| Inorganic Salt Detection | Good (Ash/Low C%) | None (Unless nuclei active) | None |
| Sample Recovery | No (Destructive) | Yes | Yes |
Visualization: The Validation Decision Tree
The following diagram illustrates the logical workflow for validating complex halogenated heterocycles.
Caption: Integrated Validation Workflow. Note the critical intervention of Silver (Ag) Wool in Step 3 to neutralize halogen interference.[1]
Conclusion & Recommendation
For This compound , relying solely on Elemental Analysis is risky due to the high probability of halogen interference masking impurity profiles.
The Recommended "Gold Standard" Protocol:
-
Screen with HPLC to ensure no organic side-products exist.[1]
-
Quantify with qNMR to establish the absolute purity value and detect trapped solvents.
-
Confirm with EA (using Silver/Vanadium modification) only to satisfy journal/regulatory requirements for bulk composition evidence.
This "Triangulation Method" ensures that the challenging chemical nature of the molecule does not compromise the integrity of downstream biological data.[1]
References
-
PubChem. (2025).[1][3] 4-Bromo-1-chloroisoquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013).[1][4] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Pauli, G. F., et al. (2014).[1][5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
European Directorate for the Quality of Medicines. (2022).[1] Validation/Verification of Analytical Procedures. EDQM Technical Guide. Retrieved from [Link]
Sources
- 1. Sci-Hub. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines / Organic Process Research & Development, 2016 [sci-hub.box]
- 2. resolvemass.ca [resolvemass.ca]
- 3. 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-chloro-6-nitroisoquinoline
Executive Summary: As chemical structures grow in complexity in modern drug discovery, so does the imperative for rigorous safety and disposal protocols. 4-Bromo-1-chloro-6-nitroisoquinoline, a halogenated nitroaromatic compound, represents a class of chemicals that demand meticulous handling due to their potential toxicity and environmental hazards. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety principles for hazardous waste and are designed to be self-validating, providing clarity and explaining the causality behind each critical step.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust hazard profile can be constructed from GHS classification data for the parent compound, 4-bromo-1-chloroisoquinoline, and from analogous halogenated nitroaromatic structures.
The primary hazards are associated with its potential toxicity and irritant properties. The presence of bromine, chlorine, and a nitro group on an aromatic isoquinoline core suggests significant biological activity.
Inferred GHS Hazard Classifications:
-
Acute Toxicity, Oral/Inhalation: Likely harmful if swallowed or inhaled[1].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity: May cause respiratory irritation[1][2].
These classifications mandate the use of stringent personal protective equipment and careful handling to avoid direct contact, ingestion, or inhalation.
Table 1: Chemical and Hazard Summary
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| Parent CAS No. | 66728-98-1 (for 4-Bromo-1-chloroisoquinoline) | PubChem |
| Molecular Formula | C₉H₄BrClN₂O₂ | N/A |
| Physical State | Likely a solid crystalline substance at room temperature[2]. | Inferred |
| Primary Hazards | Harmful (Oral/Inhalation), Skin Irritant, Serious Eye Irritant, Respiratory Irritant. | [1] |
| Environmental Hazard | Assumed to be hazardous to the environment until proven otherwise, consistent with similar compounds[3]. | Prudent Practice |
| Regulatory Status | Must be managed as hazardous waste under EPA RCRA regulations. | [4] |
Part 2: Operational Safety and Exposure Protocol
Before beginning the disposal process, ensuring personnel safety is paramount. The following protocols are mandatory for handling this compound in any form—pure compound, solutions, or contaminated materials.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a full-face shield. Standard safety glasses are insufficient[5].
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or degradation before use[2][5].
-
Body Protection: A chemical-resistant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors[5].
Immediate First Aid Measures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[2].
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation develops or persists, seek medical attention[2][6].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].
Part 3: Regulatory Framework and Waste Classification
Proper disposal is not just a matter of safety but of legal compliance. In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4].
This compound waste must be classified as hazardous waste . This classification is based on both its characteristics and its chemical composition.
-
Characteristic Waste: While specific testing would be required for confirmation, this compound could be classified as a Toxic Waste (D-Code) if it leaches specific constituents above regulatory limits when subjected to the Toxicity Characteristic Leaching Procedure (TCLP)[8].
-
Listed Waste: As a halogenated organic compound, it falls into a class of chemicals that are heavily regulated. If used as a solvent, it could fall under F-Listed Wastes (wastes from non-specific sources), such as F001 or F002, which include spent halogenated solvents[9][10]. Due to the nitro group, it shares properties with listed wastes like Nitrobenzene (D036) and 2,4-Dinitrotoluene (D030) [9].
The Causality: The reason for these strict classifications is that halogenated and nitrated aromatic compounds are often persistent in the environment and can have toxic effects on ecosystems and human health. The RCRA's "cradle-to-grave" principle holds the generator legally responsible for the waste until its final, safe disposal[11].
Part 4: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation
This is the most critical step. Incompatible waste streams must never be mixed.
-
Action: Collect all waste containing this compound—including pure compound, reaction mixtures, contaminated solvents, and contaminated lab supplies (e.g., pipette tips, weighing papers)—in a dedicated container.
-
Rationale: This compound is a halogenated organic waste . Mixing it with non-halogenated waste needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous halogenated type[11]. Mixing with incompatible chemicals like strong oxidizers or bases could trigger a dangerous reaction.
Step 2: Containerization
The integrity of the waste container is essential for preventing leaks and exposure.
-
Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap. Ensure the container is in good condition, free of cracks, and has a secure, leak-proof lid[12]. Do not fill the container beyond 75% of its capacity to allow for vapor expansion[13].
-
Rationale: Halogenated organic compounds can be corrosive to certain materials. HDPE and glass provide broad chemical resistance. The headspace prevents pressure buildup from temperature fluctuations or slight gas evolution.
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety.
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
Rationale: Clear, accurate labeling prevents accidental mixing of incompatible wastes and informs emergency responders of the container's contents and associated dangers.
Step 4: On-Site Accumulation and Storage
Waste must be stored safely within the laboratory prior to removal.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel[12]. The container must be kept in a secondary containment bin to capture any potential leaks[12][14]. Store in a well-ventilated area, such as a designated cabinet or within a fume hood.
-
Rationale: The SAA ensures that hazardous waste is managed in a controlled, safe location away from general lab traffic. Secondary containment is a crucial safeguard against spills contaminating the laboratory environment.
Step 5: Final Disposal
Final disposal is not a task for laboratory personnel; it requires specialized expertise.
-
Action: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[11].
-
Rationale: The standard and required disposal method for this class of chemical is high-temperature incineration in a specialized hazardous waste facility[3]. This process uses extreme temperatures to break the compound down into less harmful components (CO₂, water, and inorganic acids), with sophisticated scrubbers to neutralize harmful gases before release[3]. Landfill disposal is prohibited for this type of untreated organic waste[15].
Part 5: Visualization of the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Sources
- 1. 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. epa.gov [epa.gov]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. wku.edu [wku.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. nswai.org [nswai.org]
- 13. nipissingu.ca [nipissingu.ca]
- 14. mn.uio.no [mn.uio.no]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling 4-Bromo-1-chloro-6-nitroisoquinoline
Topic: Personal Protective Equipment for Handling 4-Bromo-1-chloro-6-nitroisoquinoline CAS: 66728-98-1 Molecular Formula: C₉H₅BrClN[1]
Executive Safety Directive
This compound is a poly-functionalized heterocyclic intermediate.[1] While valuable for Structure-Activity Relationship (SAR) studies, its specific substitution pattern (halogenated nitro-aromatic) classifies it as a severe irritant and potential sensitizer .[1]
Core Safety Thesis: The primary risk vector is inhalation of fine particulates during weighing and dermal absorption during solubilization. Standard "lab coat and glasses" protocols are insufficient for chronic handling.[1] This guide mandates an engineered barrier approach , prioritizing respiratory isolation and chemical-resistant laminate shielding.[1]
Hazard Architecture & Risk Assessment
Effective safety relies on understanding the mechanism of harm. This compound presents a "Triple-Threat" profile based on its GHS classification and structural reactivity.[1]
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral/Inhal) | H302, H332 | Systemic absorption via mucous membranes.[1] | Zero-tolerance for dust. Weighing must occur in a filtered enclosure.[1] |
| Skin Corrosion/Irritation | H315 | Electrophilic attack on dermal proteins (halogen displacement).[1] | Contact Dermatitis Risk. Nitrile gloves may degrade rapidly in organic solvents.[1] |
| Serious Eye Irritation | H319 | Acidic hydrolysis on moist ocular surfaces.[1] | Vapor/Dust Risk. Safety glasses are inadequate; sealed goggles are required.[1] |
| STOT-SE (Respiratory) | H335 | Inflammation of upper respiratory tract.[1] | Asthmagenic Potential. Long-term sensitization is a risk with repeated low-level exposure.[1] |
Source: PubChem Compound Summary [1], Thermo Fisher SDS [2].
PPE Technical Specifications: The Barrier Matrix
Do not rely on generic safety gear.[1] Use this matrix to select equipment based on the specific task.
A. Hand Protection (The "Double-Shell" Protocol)
Halogenated nitro-aromatics can permeate standard nitrile gloves, especially when dissolved in polar aprotic solvents (e.g., DMSO, DMF).[1]
-
Inner Layer: 4 mil Nitrile (Disposable).[1] Acts as a sweat barrier and last-line defense.[1]
-
Outer Layer:
-
Validation: Inspect gloves for "puckering" or discoloration immediately after solvent contact.[1] Change outer gloves every 30 minutes during active handling.[1]
B. Respiratory Protection
-
Primary Control: All open handling must occur inside a Chemical Fume Hood or Powder Weighing Station .[1]
-
Secondary Defense (If Hood is unavailable/cleaning spills):
C. Ocular & Body Defense
-
Eyes: Chemical Splash Goggles (indirect venting).[1] Reasoning: Fine powders can bypass the side-shields of standard safety glasses.[1]
-
Body: Tyvek® lab coat or apron over a standard cotton coat.[1] Reasoning: Nitro-aromatics stain skin and clothing yellow/orange; these stains are often permanent and indicate exposure.[1]
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)[1]
-
Static Control: Use an anti-static gun or ionizer bar.[1] Nitro-isoquinolines are often fluffy, electrostatic solids that "jump" during spatulation.[1]
-
Containment: Place the balance inside the fume hood. If vibrations affect accuracy, use a static powder hood .
-
Technique: Do not pour from the bottle. Use a disposable spatula to transfer small amounts to a tared weighing boat.[1]
-
Clean-As-You-Go: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible dust.[1]
Phase 2: Reaction & Solubilization
-
Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through gloves increases 10x. Don Silver Shield gloves before adding solvent.[1]
-
Temperature: Avoid heating open vessels. If reflux is required, ensure the condenser is active before heating to prevent vapor escape.
Phase 3: Waste Disposal
-
Segregation: Dispose of as Halogenated Organic Waste .[1]
-
Quenching: Do not mix with strong oxidizers or strong bases in the waste stream, as nitro groups can be reactive.
-
Labeling: Clearly mark the waste tag with "Toxic" and "Irritant".
Visual Logic: Exposure Response Protocol
The following diagram outlines the immediate decision logic for accidental exposure.
Caption: Immediate Response Logic for this compound Exposure.
References
-
PubChem. (2025).[1] 4-Bromo-1-chloroisoquinoline Compound Summary (CID 459766).[1] National Center for Biotechnology Information.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
